Scutellaria baicalensis
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
94279-99-9 |
|---|---|
Origin of Product |
United States |
Foundational Research on Scutellaria Baicalensis
Contextual Significance in Phytopharmacological Research
Scutellaria baicalensis Georgi, a member of the Lamiaceae family, holds a significant position in phytopharmacological research due to its long history of use in traditional Chinese medicine and its rich composition of bioactive chemical compounds. nih.govfrontiersin.org The roots of this plant, known as Huang-Qin, are recorded in various pharmacopoeias, including the Chinese, European, and British Pharmacopoeias. nih.govtandfonline.com The plant's medicinal history spans at least 2,000 years, with its first mention in "Shennong's Classic of Materia Medica" around 200 AD. nih.gov
The primary focus of modern research lies in the diverse array of chemical constituents isolated from S. baicalensis. Over 126 small molecules and several polysaccharides have been identified. nih.govnih.gov These compounds are broadly categorized into flavonoids, flavonoid glycosides, phenylethanoid glycosides, and other small molecules. nih.govtandfonline.com Among these, flavonoids are the most prominent and extensively studied, with baicalin (B1667713), baicalein (B1667712), wogonin (B1683318), and wogonoside (B1683319) being the major active components. frontiersin.orgmdpi.com The high content and significant biological activities of these flavonoids are central to the plant's pharmacological interest. mdpi.com
The extracts of S. baicalensis and its isolated compounds have demonstrated a wide spectrum of pharmacological activities in preclinical studies. These include anti-inflammatory, antioxidant, anti-tumor, anti-viral, antibacterial, hepatoprotective, and neuroprotective properties. nih.govtandfonline.com For instance, flavonoids from S. baicalensis have been shown to modulate various inflammatory signaling pathways and scavenge free radicals. mdpi.com The compound baicalein, in particular, has been identified as a key active component responsible for many of the observed effects. frontiersin.org The breadth of these reported activities has established S. baicalensis as a valuable subject for discovering new therapeutic agents and understanding plant-based pharmacology. nih.govfrontiersin.org
**Table 1: Major Bioactive Flavonoids in *this compound***
| Compound Name | Chemical Class | Noted Pharmacological Activities |
|---|---|---|
| Baicalin | Flavonoid glycoside | Anti-inflammatory, Antioxidant, Anti-tumor, Neuroprotective mdpi.comfrontiersin.orgnih.gov |
| Baicalein | Flavonoid (aglycone) | Anti-inflammatory, Antioxidant, Anti-tumor, Hepatoprotective frontiersin.orgnih.govresearchgate.net |
| Wogonin | Flavonoid | Anti-inflammatory, Anti-tumor, Neuroprotective frontiersin.orgnih.govtandfonline.com |
| Wogonoside | Flavonoid glycoside | Anti-inflammatory, Antibacterial mdpi.comresearchgate.netbohrium.com |
| Oroxylin A | Flavonoid | Anti-inflammatory, Anti-tumor jfda-online.comjfrm.ru |
| Scutellarin (B1681692) | Flavonoid glycoside | Cardiovascular protection, Anti-inflammatory bohrium.comjfrm.ru |
Methodological Approaches in this compound Research
The investigation of this compound involves a range of sophisticated methodological approaches for the extraction, separation, identification, and quantification of its complex chemical constituents. The choice of method is critical for obtaining high yields of target compounds and ensuring the accuracy of analytical results.
Traditional extraction techniques for S. baicalensis include water decoction and alcohol extraction. frontiersin.org Modern methods have been developed to improve efficiency and yield. These include ultrasonic extraction, which utilizes sound waves to disrupt cell walls, and pressurized liquid extraction (PLE). frontiersin.orgnih.gov Supercritical fluid extraction (SFE) using carbon dioxide modified with organic solvents has also been employed to obtain high yields of flavonoids in a shorter time compared to conventional methods. nih.gov Research has also explored ultra-high pressure (UHP) extraction, which can enhance the recovery of bioactive compounds at lower temperatures. researchgate.net
For the separation and analysis of the extracted compounds, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and determination of the active components in plant materials and biological samples. nih.gov To achieve more detailed and sensitive analysis, HPLC is often coupled with tandem mass spectrometry (LC/MS/MS). jfda-online.comjfda-online.com This powerful combination allows for the rapid identification and fingerprint analysis of major compounds by comparing their mass spectra and fragmentation patterns with known standards and literature data. jfda-online.com Other advanced separation techniques like high-speed counter-current chromatography (HSCCC) and silica (B1680970) gel column chromatography are also employed for the precise purification of flavonoids and their glycosides. frontiersin.org
Furthermore, analytical methods such as UV-Vis spectrophotometry are used to determine the total content of flavonoids in an extract, providing a measure of extraction efficiency. frontiersin.org For comprehensive analysis of multiple constituents simultaneously, methods like ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-TQ-MS/MS) have been developed, enabling the determination of numerous phenolic acids and flavonoids in a single run. nih.gov These advanced methodologies are crucial for quality control, phytochemical profiling, and detailed pharmacological studies of S. baicalensis.
Table 2: Methodological Approaches in This compound Research
| Method | Purpose | Key Features |
|---|---|---|
| Ultrasonic Extraction | Extraction | Uses sound waves to enhance extraction efficiency. frontiersin.org |
| Pressurized Liquid Extraction (PLE) | Extraction | Employs elevated temperatures and pressures to increase extraction speed and efficiency. nih.gov |
| Supercritical Fluid Extraction (SFE) | Extraction | Utilizes supercritical CO2 as a solvent, offering high yields in shorter times. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | Widely applied for separating and determining active components like baicalin and wogonin. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Identification & Fingerprinting | Provides specific and comprehensive evaluation by identifying compounds based on mass-to-charge ratio and fragmentation. jfda-online.comjfda-online.com |
| Ultra-High Performance Liquid Chromatography (UPLC) | Separation & Quantification | Offers rapid and sensitive simultaneous determination of multiple constituents. nih.gov |
| High-Speed Counter-Current Chromatography (HSCCC) | Purification | Highly efficient chromatographic technique for separating flavonoids and their glycosides. frontiersin.org |
Phytochemical Elucidation and Profiling of Scutellaria Baicalensis Derived Compounds
Major Flavonoid Compounds and Their Derivatives from Scutellaria baicalensis
The flavonoid profile of this compound is particularly distinguished by a high concentration of flavones, many of which lack a 4'-hydroxyl group on the B ring, a characteristic feature of the root-specific flavones (RSFs) found in this plant. frontiersin.org These flavonoids exist as both free aglycones and their corresponding glycosides. nih.gov The primary flavonoids that have been extensively studied include baicalin (B1667713), baicalein (B1667712), wogonin (B1683318), and wogonoside (B1683319). nih.govnih.govmdpi.com
Baicalein and its glycoside, baicalin, are two of the most abundant and well-researched flavonoids in this compound roots. aginganddisease.orgmdpi.comnih.gov
Baicalein: Systematically named 5,6,7-trihydroxyflavone, baicalein is the aglycone form. aginganddisease.orgjfrm.ru Its structure is foundational to several other key compounds found in the plant.
Baicalin: This compound is the 7-O-β-D-glucuronide of baicalein. aginganddisease.orgjfrm.runih.gov The attachment of a glucuronic acid moiety at the 7-hydroxyl group of baicalein makes it more water-soluble. mdpi.com In vivo, baicalin can be metabolized back into its aglycone form, baicalein. frontiersin.org
These two compounds are considered principal components of the plant's extract and are often used for standardization purposes. kemsu.runih.gov Their biosynthesis originates from chrysin (B1683763), which is hydroxylated by the enzyme flavone (B191248) 6-hydroxylase (F6H) to produce baicalein. frontiersin.org Subsequently, a flavonoid 7-O-glucuronosyltransferase (UBGAT) catalyzes the glucuronidation of baicalein to form baicalin. frontiersin.org
Similar to the baicalein-baicalin pair, wogonin and its glycoside form, wogonoside, are major bioactive flavones isolated from this compound. nih.govmdpi.comekb.eg
Wogonin: This O-methylated flavone is structurally known as 5,7-dihydroxy-8-methoxyflavone. nih.govclinmedjournals.orgresearchgate.net It is one of the most extensively investigated active components of the plant. ekb.eg
Wogonoside: As the glycoside counterpart, wogonoside is wogonin-7-O-β-D-glucuronide. nih.gov Like baicalin, it is a more water-soluble form of the aglycone. mdpi.com
The biosynthesis of wogonin involves the conversion of chrysin to norwogonin (B192581) by flavone 8-hydroxylase (F8H), followed by O-methylation to yield wogonin. frontiersin.org The final step to produce wogonoside is the glucuronidation of wogonin, catalyzed by a flavonoid 7-O-glucuronosyltransferase (UBGAT). frontiersin.org
Beyond the four primary flavonoids, this compound is a source of other significant flavones, including oroxylin A and scutellarein (B1681691).
Oroxylin A: Identified as 5,7-dihydroxy-6-methoxyflavone, oroxylin A is another O-methylated flavone found in the roots. frontiersin.orgd-nb.infomdpi.com It is structurally related to baicalein, differing by a methoxy (B1213986) group at the C6 position instead of a hydroxyl group. jfrm.ruresearchgate.net High-purity oroxylin A has been successfully isolated from the plant for research purposes. kemsu.rujfrm.ru
Scutellarein: This flavone is identified as 5,6,7,4'-tetraoxyflavone. kemsu.rujfrm.ru Unlike the other major flavones in the root, scutellarein possesses a hydroxyl group at the 4' position of the B-ring. It is found alongside its glycosidated form, scutellarin (B1681692) (scutellarein 7-O-glucuronide). kemsu.rujfrm.ru In the aerial parts of the plant, scutellarein biosynthesis is a key pathway, starting from the precursor naringenin (B18129). frontiersin.org
The phytochemical complexity of this compound extends to a wide array of other flavonoids and their glycosides. nih.gov Research has identified over 40 different polyphenols, including flavones, flavonols, and dihydroflavones. mdpi.com Some of the other notable flavonoids identified include:
Chrysin jfrm.ru
Neobaicalein (Skutevbaicalin) jfrm.ru
Chrysin-7-O-β-D-glucuronide mdpi.com
Oroxylin A 7-O-β-D-glucuronide mdpi.com
Norwogonin-7-O-β-D-glucuronide mdpi.com
Isoscutellarein-7-O-β-D-glucuronide mdpi.com
Carthamidin-7-O-β-D-glucuronide mdpi.com
A comprehensive analysis documented a total of 126 small molecules, the majority being flavonoids and their glycosides, underscoring the plant's rich and varied flavonoid profile. nih.gov
Oroxylin A and Scutellarein Identification
Non-Flavonoid Bioactive Constituent Classes
While flavonoids are the most prominent chemical constituents, this compound also produces other classes of bioactive compounds, with polysaccharides being a significant group. nih.govaginganddisease.org
Detailed structural analysis has revealed the composition of these polysaccharides. One study identified a polysaccharide fraction (SBP) composed mainly of carbohydrates (91.79%) with a small amount of protein (3.98%). acs.org The monosaccharide composition was found to be rhamnose, arabinose, galactose, glucose, galacturonic acid, and glucuronic acid. acs.org Another isolated polysaccharide, SP2-1, was found to be a homogenous molecule with a high molecular weight and composed of mannose, ribose, rhamnose, glucuronic acid, glucose, xylose, arabinose, and fucose. sci-hub.se
Further research has characterized a novel polysaccharide, SPS01-2, as a type II arabinogalactan (B145846) (AG-II) with a minor presence of type I rhamnogalacturonan (RG-I). nih.gov Its complex structure consists of a backbone of rhamnose and galacturonic acid, with numerous arabinan (B1173331) and galactose branches. nih.gov
Volatile Compounds
The essential oils of this compound contain a complex mixture of volatile compounds, which vary significantly between different parts of the plant. Analysis using gas chromatography-mass spectrometry (GC-MS) has led to the identification of numerous constituents, including alkanes, acids, olefins, esters, aldehydes, and sterols. oriprobe.com
Initial studies identified components such as acetophenone, l-phenyl-1,3-butanedione, palmitic acid, and oleic acid as major constituents of the volatile oils. wiley.com More detailed comparative analyses have revealed distinct profiles for the aboveground and underground parts of the plant. The primary volatile components in the aboveground parts include neophytadiene, Vitamin E, and stigmast-5-en-3-ol. oriprobe.com In contrast, the underground parts are predominantly composed of linoleic acid, oleic acid, and 1,2-benzenedicarboxylic acid. oriprobe.com Despite these differences, some volatile compounds like nerolidol, hexadecanoic acid, squalene, and stigmast-4-en-3-one are common to both sections of the plant. oriprobe.com Other identified volatile compounds include trans-caryophyllene and linalool. researchgate.net
**Table 1: Selected Volatile Compounds Identified in *this compound***
| Compound Name | Chemical Class | Plant Part(s) |
|---|---|---|
| Neophytadiene | Diterpene | Aboveground |
| Vitamin E | Tocopherol | Aboveground |
| Stigmast-5-en-3-ol | Sterol | Aboveground |
| Linoleic acid | Fatty Acid | Underground |
| Oleic acid | Fatty Acid | Underground, General |
| 1,2-Benzenedicarboxylic acid | Dicarboxylic Acid | Underground, Common |
| Acetophenone | Ketone | General |
| l-phenyl-1,3-butanedione | Diketone | General |
| Palmitic acid | Fatty Acid | General |
| Nerolidol | Sesquiterpenoid | Common |
| Hexadecanoic acid | Fatty Acid | Common |
| Squalene | Triterpene | Common |
| Stigmast-4-en-3-one | Steroid | Common |
| trans-Caryophyllene | Sesquiterpene | General |
| Linalool | Terpene Alcohol | General |
| Wogonin | Flavone | General |
Phenylethanoid Glycosides and Other Small Molecules
Beyond flavonoids and volatile oils, this compound is a source of other significant small molecules, including phenylethanoid glycosides. nih.govscispace.com To date, nine phenylethanoid glycosides have been reported from the plant. pinellinutraceuticals.com These structures typically feature an aglycone conjugated with a glucosyl group, which may be further substituted with a rhamnosyl residue or acylated by a caffeoyl or feruloyl group. pinellinutraceuticals.com Verbascoside is a notable phenylethanoid glycoside that has been identified in S. baicalensis extracts. mdpi.combibliotekanauki.pl
Other small molecules isolated from the plant encompass a range of chemical classes. scispace.com These include sterols such as β-sitosterol, phenolic compounds like benzoic acid, and alcohols like benzyl (B1604629) alcohol. wiley.comfrontiersin.org The plant also contains diterpenoids and amides. wiley.comscispace.com The amides are characterized as conjugates of isobutylamine (B53898) and various organic acids. pinellinutraceuticals.com
**Table 2: Phenylethanoid Glycosides and Other Small Molecules in *this compound***
| Compound Name | Chemical Class |
|---|---|
| Verbascoside | Phenylethanoid Glycoside |
| β-Sitosterol | Phytosterol |
| Benzoic acid | Carboxylic Acid |
| Benzyl alcohol | Aromatic Alcohol |
| Diterpenoids | Terpenoid |
| Amides | Amide |
Minor Constituents and Trace Elements
The plant also accumulates a variety of mineral and trace elements from its environment. These inorganic constituents are found throughout the plant's roots, stems, leaves, and flowers. researchgate.net Elements that have been identified include essential minerals like calcium (Ca) and potassium (K), which can be present in high concentrations. researchgate.net Additionally, trace elements such as iron (Fe), manganese (Mn), copper (Cu), zinc (Zn), nickel (Ni), chromium (Cr), and strontium (Sr) have been detected. frontiersin.orgnih.gov More recent studies have also focused on the presence and impact of rare earth elements (REEs) on the plant's biochemistry. mdpi.com
**Table 3: Minor Flavonoids and Trace Elements in *this compound***
| Category | Name |
|---|---|
| Minor Flavonoids | Viscidulin III-2-O-β-D-glucoside |
| 5,7,2,5-tetrahydroxyflavone | |
| (-)-Eriodictyol | |
| Rivularin | |
| Chrysin 8-C-β-D-glucopyranoside | |
| Trace Elements | Calcium (Ca) |
| Potassium (K) | |
| Iron (Fe) | |
| Manganese (Mn) | |
| Copper (Cu) | |
| Zinc (Zn) | |
| Nickel (Ni) | |
| Chromium (Cr) | |
| Strontium (Sr) | |
| Rare Earth Elements (REEs) |
Chemotaxonomic and Geographic Variation in this compound Phytochemistry
The phytochemical composition of this compound is not static; it exhibits significant variation influenced by genetic factors (chemotaxonomy) and environmental conditions (geographic location). Climatic conditions where the plant grows have a definitive effect on the synthesis of its biologically active substances. mdpi.com For instance, research on Scutellaria species growing in Bulgaria revealed the presence of baicalin, wogonin, and the phenylethanoid glycoside verbascoside, highlighting how regional growth conditions can influence the metabolic profile. mdpi.com
Geographic origin and local environmental factors, particularly soil composition, play a crucial role in determining the quality and chemical makeup of the plant. Studies have demonstrated that the parent material of the soil—the underlying rock from which the soil is formed—significantly affects the concentration of flavonoids in S. baicalensis roots. mdpi.com For example, plants grown in habitats with hornblende-gneiss as the parent rock contained higher concentrations of flavonoid compounds compared to those grown in loess-derived soils. mdpi.com This difference is linked to the abundance of micronutrients and rare earth elements (REEs) in the soil. A significant positive correlation has been found between the root concentrations of REEs, copper, zinc, and strontium and the content of key medicinal flavonoids. mdpi.com This suggests that the geological and soil characteristics of a specific region are critical determinants of the phytochemical profile of this compound.
Biosynthetic Pathways of Scutellaria Baicalensis Flavonoids
Overview of Flavonoid Biosynthesis in Scutellaria baicalensis
The synthesis of flavonoids in this compound is compartmentalized, following two primary and distinct pathways that operate in different organs of the plant. tandfonline.comoup.com In the aerial parts, such as the leaves and stems, a classic flavonoid biosynthetic pathway is active, producing 4'-hydroxyflavones like scutellarein (B1681691) and its glycoside, scutellarin (B1681692). oup.commdpi.comnih.gov In contrast, the roots have evolved a specialized, root-specific flavone (B191248) (RSF) biosynthetic pathway. oup.commdpi.com This recently evolved pathway is responsible for producing unique 4'-deoxyflavones, which lack the hydroxyl group at the 4'-position of the B-ring. cepams.orgfrontiersin.orgnih.gov The most prominent among these RSFs are baicalein (B1667712), wogonin (B1683318), and their respective glycosides, baicalin (B1667713) and wogonoside (B1683319). nih.govcepams.org The initial precursor for all flavonoids in S. baicalensis is phenylalanine. tandfonline.com However, the subsequent enzymatic steps diverge, leading to the tissue-specific accumulation of these different classes of flavones. tandfonline.com
Classic Flavone Biosynthetic Pathway in Aerial Organs
In the aerial tissues of this compound, the biosynthesis of flavones follows a well-established pathway common to many higher plants. frontiersin.orgnih.gov This pathway begins with the amino acid L-phenylalanine. frontiersin.org
The key steps are as follows:
Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonialyase (PAL) . mdpi.com
Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form p-coumaric acid . oup.commdpi.com
This is followed by activation by 4-coumarate:CoA ligase (4CL) , resulting in p-coumaroyl-CoA . frontiersin.orgnih.gov
Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgnih.gov
Chalcone isomerase (CHI) then isomerizes the chalcone into the flavanone (B1672756) naringenin , a central intermediate. mdpi.comfrontiersin.orgnih.gov
An isoform of flavone synthase II (FNSII-1) oxidizes naringenin to produce the flavone apigenin (B1666066) . oup.commdpi.com
Finally, apigenin is hydroxylated by flavone 6-hydroxylase (F6H) to form scutellarein , which can then be glycosylated to scutellarin . oup.commdpi.comnih.gov
The predominant flavones found in the aerial parts are, therefore, scutellarein and scutellarin. oup.com
Root-Specific Flavone (RSF) Biosynthetic Pathway
A unique biosynthetic pathway has evolved in the roots of S. baicalensis to produce 4'-deoxyflavones, which are the plant's major bioactive compounds. cepams.orgnih.gov This pathway bypasses the intermediates p-coumaric acid and naringenin, which are characteristic of the classic pathway. nih.gov Instead, it utilizes cinnamic acid directly to produce a 4'-deoxyflavanone intermediate, pinocembrin (B1678385). cepams.orgnih.gov
The pathway proceeds as follows:
Similar to the classic pathway, the process starts with phenylalanine , which is converted to cinnamic acid by PAL . oup.com
A root-specific cinnamate-CoA ligase-like 7 (CLL-7) activates cinnamic acid to form cinnamoyl-CoA . mdpi.comcepams.orgnih.gov This step is crucial as it avoids the 4'-hydroxylation seen in the classic pathway.
A root-specific isoform of chalcone synthase (SbCHS-2) condenses cinnamoyl-CoA with three malonyl-CoA molecules. cepams.orgnih.gov
The resulting chalcone is isomerized by chalcone isomerase (CHI) to yield pinocembrin , a flavanone lacking the 4'-hydroxyl group. oup.commdpi.com
A specialized, root-specific flavone synthase II-2 (SbFNSII-2) converts pinocembrin to the 4'-deoxyflavone chrysin (B1683763) . mdpi.comnih.gov
Chrysin serves as a branch-point intermediate for the synthesis of other major RSFs. mdpi.com It can be hydroxylated at the 6-position by flavone 6-hydroxylase (F6H/SbCYP82D1.1) to produce baicalein or at the 8-position by flavone 8-hydroxylase (F8H/SbCYP82D2) to yield norwogonin (B192581) . mdpi.comnih.govnih.gov
Norwogonin is then methylated by phenylpropanoid and flavonoid O-methyltransferases (PFOMT) to form wogonin . oup.commdpi.com
Finally, enzymes such as flavonoid 7-O-glucuronosyltransferase (UBGAT) attach a glucuronic acid moiety to baicalein and wogonin to produce their stable glycoside forms, baicalin and wogonoside , respectively. oup.commdpi.com
Several key enzymes with specific isoforms and unique activities are critical for the biosynthesis of root-specific flavones. Their distinct substrate specificities and expression patterns are fundamental to the divergence of the root pathway from the classic flavone pathway.
| Enzyme | Gene(s) | Function & Specificity | Organ of High Expression |
| Cinnamate-CoA Ligase | SbCLL-7 | A specific isoform required for the synthesis of RSFs. It converts cinnamic acid to cinnamoyl-CoA, bypassing the formation of p-coumaroyl-CoA. mdpi.comcepams.org | Roots cepams.org |
| Chalcone Synthase | SbCHS-2 | A specific isoform highly expressed in roots. It is required for the synthesis of chrysin and uses cinnamoyl-CoA to produce pinocembrin chalcone. cepams.orgfrontiersin.orgnih.gov | Roots cepams.orgfrontiersin.org |
| Flavone Synthase II | SbFNSII-2 | A neofunctionalized enzyme specific to the RSF pathway. It is highly specific for the 4'-deoxyflavanone pinocembrin, converting it to chrysin. cepams.orgnih.gov | Roots cepams.orgnih.gov |
| Flavone 6-Hydroxylase | SbF6H (SbCYP82D1.1) | A cytochrome P450 enzyme that hydroxylates the A-ring of flavones. It converts chrysin to baicalein in the roots and can also convert apigenin to scutellarein. frontiersin.orgnih.govnih.gov | Roots, Stems, Leaves nih.gov |
| Flavone 8-Hydroxylase | SbF8H (SbCYP82D2) | A cytochrome P450 enzyme with high substrate specificity for chrysin, which it converts to norwogonin. nih.govnih.gov | Roots nih.gov |
This table summarizes key enzymes involved in the Root-Specific Flavone (RSF) biosynthetic pathway in this compound.
The biosynthesis of root-specific flavones is tightly controlled at the genetic level, with specific genes showing distinct organ-specific expression patterns. Transcriptome analyses have revealed that the genes encoding the key enzymes of the RSF pathway are highly expressed in the roots compared to aerial parts. mdpi.comfrontiersin.org
For instance, SbCHS-2 and SbFNSII-2, which encode enzymes for the core steps of 4'-deoxyflavone synthesis, are predominantly expressed in the roots. cepams.orgfrontiersin.org Similarly, SbCLL-7, the gene for the specific cinnamate-CoA ligase, is also highly expressed in roots. cepams.org The genes encoding the hydroxylases that decorate the chrysin backbone, SbF6H (SbCYP82D1.1) and SbF8H (SbCYP82D2), also show their highest transcript levels in the roots. nih.gov In contrast, the gene for the classic pathway, SbCHS-1, is expressed specifically in flowers. frontiersin.orgnih.gov This differential gene expression is a primary driver for the accumulation of distinct flavonoid profiles in different plant organs.
Key Enzymatic Activities (e.g., Chalcone Synthase, Flavone Synthase II, Cinnamate-CoA Ligase)
Molecular Regulation of Flavonoid Accumulation in this compound
The accumulation of flavonoids in S. baicalensis is regulated by a complex network of transcription factors (TFs). mdpi.com The main regulatory mechanism involves the MBW complex, which consists of three types of TFs: myeloblastosis proteins (MYB), basic Helix-Loop-Helix (bHLH), and WD40 repeat proteins. mdpi.comfrontiersin.orgnih.gov
MYB transcription factors are particularly important in controlling the flavonoid biosynthetic pathways. mdpi.com Several SbMYB genes have been identified as key regulators:
SbMYB3 : This TF acts as a transcriptional activator that specifically promotes the biosynthesis of root-specific flavones. nih.gov It directly binds to the promoter of the SbFNSII-2 gene, enhancing its transcription and leading to a greater accumulation of baicalein, baicalin, wogonin, and wogonoside. oup.comnih.gov
SbMYB8 : This transcription factor has been shown to regulate flavonoid synthesis and improve drought tolerance. It can bind to the promoter sequence of SbCHS-2. oup.com
SbMYB12 : Overexpression of this gene has been shown to enhance baicalin production. mdpi.com
Environmental Factors Influencing Flavonoid Biosynthesis
The production and accumulation of flavonoids in S. baicalensis are not solely determined by genetic factors but are also significantly influenced by environmental conditions. plos.orgfrontiersin.org
Water Stress : Mild to moderate water deficit has been shown to affect flavonoid accumulation. plos.orgnih.gov Studies indicate that low rainfall is associated with a higher content of baicalein. plos.orgnih.gov Water stress can stimulate the transcription levels of several genes involved in flavonoid biosynthesis. plos.org The mechanism may involve the regulation of plant hormones; water deficit has been observed to decrease endogenous gibberellin (GA) levels and increase indoleacetic acid (IAA) levels, which in turn affects flavonoid content. plos.orgnih.gov Low concentrations of PEG6000, used to simulate drought, significantly increased the content of all four major root-specific flavones. frontiersin.org
Light : Light is a critical environmental cue that regulates flavonoid biosynthesis. frontiersin.org The quality of light has a significant impact; for example, blue light (400-500 nm) has been shown to promote the accumulation of baicalin and wogonoside. frontiersin.orgd-nb.info In contrast, UV-A radiation and green light can have a negative impact on flavonoid concentrations. frontiersin.org Light conditions can affect the expression of key biosynthetic genes, thereby altering the final flavonoid profile of the plant. nih.gov
| Environmental Factor | Effect on Flavonoid Biosynthesis | Key Findings |
| Water Stress | Generally increases flavonoid content. | Mild drought stress enhances the accumulation of baicalein, baicalin, wogonin, and wogonoside. frontiersin.orgresearchgate.net This effect may be mediated by changes in plant hormone levels (GA and IAA). plos.org |
| Light Quality | Modulates flavonoid content and composition. | Blue light promotes the accumulation of baicalin and wogonoside, while UV-A and green light can be inhibitory. frontiersin.org |
| Nutrients | Can have an inverse relationship with flavonoid content. | Some studies report a negative correlation between nutrient availability (e.g., nitrogen fertilizer) and baicalin concentration. academicjournals.org |
This table provides a summary of how key environmental factors influence flavonoid biosynthesis in this compound.
Advanced Methodologies for Extraction, Isolation, and Purification of Scutellaria Baicalensis Compounds for Research
Extraction Techniques for Enhanced Yields of Bioactive Components
The initial and most critical step in obtaining bioactive compounds from Scutellaria baicalensis is the extraction process. The choice of extraction technique significantly influences the yield and profile of the extracted compounds. Methodologies range from traditional solvent-based approaches to modern, technologically advanced systems designed for superior efficiency and environmental sustainability.
Conventional Solvent-Based Extraction Methods
Traditional methods, while often simpler in execution, form the foundation of phytochemical extraction and are still widely used. These methods primarily rely on the solvent's ability to dissolve and extract the target compounds from the plant matrix.
Decoction: This method involves boiling the plant material in a solvent, typically water. For this compound, the powdered root is often soaked in water before being heated to facilitate the dissolution of flavonoid substances. nih.gov While simple and cost-effective for large-scale production, decoction can be time-consuming and may risk degrading heat-sensitive compounds. nih.gov
Reflux Extraction: In reflux extraction, the plant material is continuously boiled in a solvent, with the vapor being condensed and returned to the extraction vessel. This technique allows for extraction at a constant temperature over an extended period. mdpi.com Studies have shown that using ethanol (B145695) as a solvent in reflux extraction can yield a significant amount of extract from this compound root. mdpi.com For instance, a two-hour reflux extraction with ethanol produced a dry extract yield of 17.0%. mdpi.com
Maceration: Maceration involves soaking the pulverized plant material in a solvent for an extended period, often with occasional agitation. greenskybio.com This method is straightforward and does not require complex equipment. greenskybio.com However, it can be less efficient and more time-consuming compared to other techniques. greenskybio.com
Ultrasonic Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and mass transfer, thus accelerating the extraction process. nih.govhku.hk UAE is often more efficient than traditional methods like maceration and reflux. clinmedjournals.org For example, using 70% ethanol as a solvent with ultrasonic assistance has been shown to be an effective method for extracting compounds from this compound. hku.hk The combination of UAE with other methods, such as heat reflux, can further improve yield and efficiency. clinmedjournals.org
| Extraction Method | Solvent(s) | Key Parameters/Findings | Reference(s) |
| Decoction | Water | Simple, cost-effective; risk of thermal degradation. | nih.gov |
| Reflux Extraction | Ethanol | 2-hour extraction yielded 17.0% dry extract. | mdpi.com |
| Maceration | Methanol (B129727), Ethanol-water mixtures | Simple but can be time-consuming and less efficient. | greenskybio.com |
| Ultrasonic Extraction | 70% Ethanol | More efficient than traditional methods due to enhanced mass transfer. | hku.hk |
Modern Advanced Extraction Technologies
To overcome the limitations of conventional methods, researchers have developed more advanced extraction technologies that offer higher yields, shorter extraction times, and reduced solvent consumption.
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. lawdata.com.tw CO2 is advantageous due to its non-toxic, inert nature and the ease of its removal from the extract. lawdata.com.tw For polar compounds like the flavonoids in this compound, modifiers such as methanol or ethanol are often added to the CO2 to enhance extraction efficiency. nih.govlawdata.com.tw One study identified optimal SFE conditions for extracting baicalin (B1667713), baicalein (B1667712), and wogonin (B1683318) as a mixture of supercritical CO2, methanol, and water at 50°C and 200 bar, which resulted in higher yields in a shorter time compared to ultrasonic or percolation methods. nih.govlawdata.com.tw Another study found that a supercritical fluid modified with 1,2-propanediol was more effective for baicalin extraction than modifications with ethanol or methanol. clinmedjournals.org
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture, releasing the bioactive compounds into the solvent. hku.hk MAE offers significant advantages, including shorter extraction times and reduced solvent usage. nih.gov Research has shown that MAE can be highly effective for extracting flavonoids from this compound. nih.govhku.hk For instance, an ionic liquid-based MAE method extracted baicalin, wogonoside (B1683319), baicalein, and wogonin in just 90 seconds, achieving a significantly higher yield (22.28%) compared to conventional methods. researchgate.netnih.gov The optimal conditions for MAE of phenolic compounds from S. baicalensis roots were found to be a microwave power of 63 W, an extraction time of 10 minutes, and 70% ethanol as the solvent. nih.gov
Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction, uses solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its boiling point. nih.gov These conditions increase the solubility and diffusion rate of the analytes, leading to more efficient extraction. nih.gov Methanol has been successfully used as a solvent in PLE for extracting baicalein from Scutellariae radix. nih.gov A variation, pressurized hot water extraction (PHWE), has also been developed to reduce the reliance on organic solvents. nih.gov
Cold Atmospheric Plasma (CAP) Pretreatment: CAP is an emerging non-thermal technology used to pretreat plant materials before extraction. nih.gov It involves generating a partially ionized gas containing reactive species that can disrupt plant cell walls, increasing their permeability. researchgate.netmdpi.com This enhanced permeability facilitates the subsequent release of bioactive compounds during extraction. mdpi.com Studies have shown that pretreating plant materials with CAP can significantly increase the yield of phenolic compounds. nih.govencyclopedia.pub For example, nitrogen dielectric barrier discharge (DBD) plasma pretreatment has been shown to increase the extraction of total phenolic content and antioxidant activity from green tea leaves by over 40%. researchgate.net This technology holds promise for improving the extraction efficiency of compounds from this compound by making the cell matrix more accessible to solvents. nih.gov
| Technology | Principle | Advantages | Key Findings for S. baicalensis | Reference(s) |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 with modifiers. | High selectivity, non-toxic solvent. | Optimal conditions: CO2-MeOH-water (20:2.1:0.9), 50°C, 200 bar. Higher yields than conventional methods. | nih.govlawdata.com.tw |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and plant material. | Rapid, reduced solvent use, higher yields. | Ionic liquid-based MAE yielded 22.28% flavonoids in 90 seconds. Optimal with 70% ethanol, 63W for 10 min. | nih.govresearchgate.netnih.gov |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. | Efficient, fast, reduced solvent use. | Effective for baicalein extraction using methanol. | nih.gov |
| Cold Atmospheric Plasma (CAP) Pretreatment | Uses ionized gas to increase cell wall permeability. | Non-thermal, enhances subsequent extraction. | Increases phenolic yield by disrupting cell matrix; a promising pretreatment. | nih.govresearchgate.netmdpi.com |
Chromatographic and Non-Chromatographic Isolation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. To obtain individual bioactive components in high purity for research, various isolation and purification techniques are employed.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the separation and purification of natural products. nih.govcapes.gov.br It eliminates irreversible adsorption onto a solid support matrix, leading to high recovery rates. nih.gov
For this compound, HSCCC has been successfully used to isolate and purify major flavonoids. In one study, crude baicalin was purified in a two-step process using a two-phase solvent system of n-butanol-water (1:1). nih.govcapes.gov.br This method yielded baicalin with a purity of 96.5% and a recovery of 86.0%. nih.gov Another application used a solvent system of ethyl acetate-methanol-1% acetic acid water (5:0.5:5, v/v) to separate both baicalin and wogonoside in a single step from a crude extract. tautobiotech.comsigmaaldrich.com This one-step separation yielded 58.1 mg of baicalin (99.2% purity) and 17.0 mg of wogonoside (99.0% purity) from 120 mg of crude sample. tautobiotech.comsigmaaldrich.com
Silica (B1680970) Gel Column Chromatography and Other Adsorbent-Based Separations
Silica gel column chromatography is a conventional and widely used adsorbent-based separation technique. google.com The separation is based on the differential adsorption of compounds onto the silica gel stationary phase as a mobile phase passes through the column.
This method is frequently used in the multi-step purification of flavonoids from this compound. After initial extraction and partitioning, fractions are often subjected to silica gel column chromatography. semanticscholar.org For instance, high-purity baicalein has been obtained by first hydrolyzing baicalin and then purifying the product using both silica gel and polyamide column chromatography, achieving a purity of 99.35%. buct.edu.cn Gradient elution with solvents like chloroform (B151607) and methanol is a common practice to separate compounds with different polarities. semanticscholar.org
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique used for the cleanup and concentration of analytes from complex matrices before chromatographic analysis. researchgate.net It involves passing a liquid sample through a solid sorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a suitable solvent.
SPE has been effectively applied to extract and concentrate flavonoids from this compound. researchgate.net Optimized SPE methods using octadecyl (C18) and quaternary amine microcolumns have achieved recoveries greater than 95% for flavones like baicalin, baicalein, and scutellarein (B1681691). researchgate.net It is also used to clean up extracts prepared with complex solvents like natural deep eutectic solvents (NADES) before HPLC analysis, although recovery from these viscous solvents can be challenging. mdpi.com Furthermore, SPE is a standard method for extracting these compounds from biological samples, such as plasma, for pharmacokinetic studies. nih.gov
| Compound(s) | Purity Achieved | Recovery Rate | Method(s) Used | Reference(s) |
| Baicalin | 96.5% | 86.0% | HSCCC with n-butanol-water system. | nih.gov |
| Baicalin | 99.2% | Not Specified | HSCCC with ethyl acetate-methanol-1% acetic acid water system. | tautobiotech.comsigmaaldrich.com |
| Wogonoside | 99.0% | Not Specified | HSCCC with ethyl acetate-methanol-1% acetic acid water system. | tautobiotech.comsigmaaldrich.com |
| Baicalein | 99.35% | Not Specified | Hydrolysis of baicalin followed by silica gel and polyamide column chromatography. | buct.edu.cn |
| Various Flavones | Not Specified | >95% | Solid-Phase Extraction (SPE) with octadecyl and quaternary amine columns. | researchgate.net |
Fractional Precipitation and Crystallization Techniques
Fractional precipitation and crystallization are classic yet effective purification techniques used to isolate specific compounds from a complex mixture based on differences in their solubility. These methods are particularly relevant in the purification of flavonoids from this compound crude extracts. The principle relies on carefully manipulating conditions such as solvent composition, temperature, and pH to induce the selective precipitation of a target compound, leaving impurities dissolved in the supernatant.
The process often begins after an initial extraction, where a crude extract contains a variety of compounds with differing polarities. By systematically changing the solvent system—for instance, by adding a non-solvent to the extract solution—the solubility of specific components decreases, leading to their precipitation. Temperature reduction is another common strategy, as the solubility of many compounds, including flavonoids, decreases at lower temperatures, facilitating crystallization.
In the context of this compound, precipitation can be a challenging issue during the production of herbal decoctions, but it can also be harnessed as a purification step. researchgate.net For example, studies have shown that baicalein can be isolated from extracts through precipitation. jfrm.ru The process involves adjusting the solvent conditions of the extract to favor the precipitation of baicalein while other flavonoids and impurities remain in solution. jfrm.ru The resulting precipitate can then be collected, washed, and potentially subjected to further recrystallization steps to achieve high purity. Recrystallization involves dissolving the impure crystals in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the target compound forms highly ordered, pure crystals, while impurities are excluded and remain in the mother liquor. These techniques are valuable for obtaining high-purity reference standards of compounds like baicalein for research purposes. jfrm.ru
Biotechnological Approaches for this compound Metabolite Production
As an alternative to sourcing from wild or cultivated plants, which can be limited by geographical and environmental factors, biotechnological methods offer a controlled and sustainable means of producing key metabolites from this compound. nbuv.gov.ua These in vitro techniques, including plant tissue culture and microbial fermentation, allow for the consistent and potentially enhanced production of valuable flavonoids.
Plant Tissue Culture Systems (e.g., Callus Cultures, Hairy Root Cultures)
Plant tissue culture involves growing plant cells, tissues, or organs in an artificial, sterile nutrient medium. For this compound, callus cultures and hairy root cultures have been extensively researched as platforms for flavonoid production. bioone.org
Callus Cultures: A callus is an undifferentiated mass of plant cells. bioone.org It can be initiated from a small piece of plant tissue (explant), such as a stem or root fragment, placed on a solid nutrient medium containing plant growth regulators. nbuv.gov.uabioone.org Studies have demonstrated that this compound callus cultures can produce key flavonoids, including baicalin and wogonin. bioone.org The production can be optimized by modifying culture conditions, such as the composition of the nutrient medium. For instance, the type of carbon source, like substituting sucrose (B13894) with maltose, has been shown to affect flavonoid yields. bioone.org One study reported that liquid cultures of root-derived cells produced a maximum of 119 mg/L of baicalein and 1372 mg/L of baicalin. scielo.br
Hairy Root Cultures: Hairy root cultures are induced by infecting plant explants with the soil bacterium Agrobacterium rhizogenes. nih.gov This bacterium transfers a piece of its DNA (T-DNA) into the plant's genome, causing the proliferation of highly branched, genetically transformed roots. nih.gov These cultures are known for their rapid growth, genetic stability, and capacity for high-level production of secondary metabolites. nih.gov
Hairy root cultures of this compound have been shown to produce a flavonoid profile similar to that of the roots of an intact plant, including baicalin, baicalein, wogonin, and wogonoside. nih.govresearchgate.netresearchgate.net The productivity of these cultures can be significantly enhanced through several strategies:
Elicitation: Treating the cultures with "elicitors" (stress-inducing molecules) like methyl jasmonate or salicylic (B10762653) acid can trigger plant defense responses and boost flavonoid accumulation. koreascience.kr The addition of elicitors has been reported to increase baicalin accumulation by 1.5 to 3-fold compared to control cultures. koreascience.kr
Media Optimization: The composition of the culture medium is crucial. One study found that a half-strength Gamborg B5 medium supplemented with 5-7% sucrose was optimal for flavonoid production, yielding up to 7% baicalein and 1.9% wogonin on a dry weight basis. researchgate.net
Metabolic Engineering: Genetic modification can further enhance production. Overexpressing specific transcription factors, such as ZmLc from maize or AtPAP1 from Arabidopsis, has been shown to upregulate genes in the flavonoid biosynthesis pathway, leading to total flavonoid contents of up to 133 mg/g dry weight—a more than 5-fold increase compared to controls. nih.gov
Table 1: Flavonoid Production in This compound In Vitro Culture Systems
| Culture System | Compound | Condition | Yield | Reference |
|---|---|---|---|---|
| Liquid Cell Culture | Baicalein | 2-week culture | 119 mg/L | scielo.br |
| Liquid Cell Culture | Baicalin | 8-week culture | 1372 mg/L | scielo.br |
| Liquid Cell Culture | Wogonin | 2-week culture | 14 mg/L | scielo.br |
| Hairy Root Culture | Baicalin | Elicitation (Methyl Jasmonate) | 10.5 to 18.3 mg/g dry weight | koreascience.kr |
| Hairy Root Culture | Total Flavonoids | Metabolic Engineering (AtPAP1) | 133 mg/g dry weight | nih.gov |
| Hairy Root Culture | Baicalein | Optimized Media (1/2 B5, 5-7% Sucrose) | Up to 7% of dry weight | researchgate.net |
| Hairy Root Culture | Wogonin | Optimized Media (1/2 B5, 5-7% Sucrose) | Up to 1.9% of dry weight | researchgate.net |
Probiotic Fermentation and Biotransformation for Enhanced Compound Levels
Probiotic fermentation is an emerging biotechnological tool that uses beneficial microorganisms, such as lactic acid bacteria (Lactobacillus, Bifidobacterium), to alter the chemical composition of plant extracts. nih.govresearchgate.net This process, also known as biotransformation, can significantly enhance the therapeutic potential of this compound by modifying its flavonoid profile. nih.govfrontiersin.org
The primary mechanism involves the microbial production of specific enzymes that can transform the flavonoids present in the extract. nih.gov In their natural state in the plant root, major flavonoids like baicalin and wogonoside exist as glucuronides (a sugar molecule is attached). mdpi.com These glycoside forms are often less bioavailable than their corresponding aglycones (the non-sugar part), baicalein and wogonin. nih.govfrontiersin.org
Probiotic bacteria can produce enzymes like β-glucuronidase, which cleaves the sugar group from the flavonoid glucuronide. jmb.or.kr This biotransformation effectively converts baicalin into baicalein and wogonoside into wogonin, which are considered key active compounds. nih.govfrontiersin.org This process mimics the metabolic conversion that can occur in the human gut, but completes it before administration. frontiersin.org
Research has demonstrated the effectiveness of this approach:
Fermentation of this compound extract with Lactobacillus brevis was shown to enhance the conversion of baicalin to baicalein and wogonoside to wogonin. jmb.or.kr The addition of fish peptone as a nitrogen source further improved the growth of the bacteria and the efficiency of the bioconversion. jmb.or.kr
Using Bacillus coagulans for simultaneous fermentation and extraction of powdered S. baicalensis resulted in a baicalein concentration of 176 ppm in the culture broth, significantly higher than the 17.6 ppm obtained through conventional hot water extraction. longdom.org
Fermentation with Lactobacillus plantarum increased the total polyphenol content of a Scutellaria extract to 35.9 mg/g, compared to 29.84 mg/g from a water extract. frontiersin.org
Table 2: Effect of Fermentation on This compound Compounds
| Microorganism | Substrate | Key Transformation | Result | Reference |
|---|---|---|---|---|
| Lactobacillus brevis RO1 | S. baicalensis root extract in milk | Baicalin → Baicalein | Concentration of Baicalein increased by 0.57 mM after 72h (vs. 0.15 mM in control) | jmb.or.kr |
| Lactobacillus brevis RO1 | S. baicalensis root extract in milk | Wogonoside → Wogonin | Concentration of Wogonin increased by 0.24 mM after 72h (vs. 0.12 mM in control) | jmb.or.kr |
| Bacillus coagulans | Powdered S. baicalensis | Simultaneous extraction and fermentation | Baicalein concentration reached 176 ppm (vs. 17.6 ppm in hot water extract) | longdom.org |
| Lactobacillus plantarum | S. baicalensis extract | Fermentation | Total polyphenol content increased to 35.9 mg/g (vs. 29.84 mg/g in water extract) | frontiersin.org |
Rigorous Analytical Techniques for Scutellaria Baicalensis Compound Characterization and Quantification
Spectroscopic Methods for Structural Elucidation of Isolated Constituents
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of novel and known compounds from Scutellaria baicalensis. This powerful technique provides detailed information about the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional (such as HSQC and HMBC) NMR experiments, the precise structure of flavonoids and other constituents can be determined. asianpubs.orgmdpi.com For instance, the structures of baicalein (B1667712) and baicalin (B1667713) have been confirmed using ¹H-NMR, ¹³C{¹H}-NMR, HMQC, and HMBC spectral evidence. pan.olsztyn.pl In a study, ¹H NMR analysis of an aqueous extract identified various metabolites including lactate, acetic acid, glutamate, proline, succinic acid, citrate, fructose, sucrose (B13894), fumaric acid, and phenylalanine. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of protons and carbons, leading to the definitive identification of compounds like 3,7,2′-trihydroxy-5-methoxy-flavanone and skullcapflavone II. mdpi.com
**Table 1: Representative ¹H-NMR Chemical Shifts for Selected Compounds from *this compound***
| Compound | Proton | Chemical Shift (ppm) |
|---|---|---|
| Baicalein | H-2', H-6' | 8.06 (dd) |
| Sucrose | Anomeric H | 5.40 (d) |
| Citrate | CH₂ | 2.51 (d) |
Data sourced from multiple studies. pan.olsztyn.plresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the preliminary characterization of flavonoids from this compound. The technique is based on the absorption of UV and visible light by molecules with chromophores, such as the aromatic rings and carbonyl groups present in flavonoids. The resulting spectrum, with its characteristic absorption maxima (λmax), provides initial structural clues. For example, the UV spectrum of certain flavonoid sulfates from this compound exhibited maxima at 267 and 313 nm. asianpubs.org The use of shift reagents like sodium methoxide (B1231860) (NaOMe), sodium acetate (B1210297) (NaOAc), and aluminum chloride (AlCl₃) can further elucidate the substitution patterns on the flavonoid skeleton by inducing bathochromic or hypsochromic shifts in the UV spectrum. nih.gov This method is also used to determine the optimal wavelength for detection in chromatographic analyses, with 277 nm being identified as suitable for many of the compounds in this compound. teledyneisco.com
**Table 2: UV Absorption Maxima for Selected Flavonoids from *this compound***
| Compound/Fraction | λmax (nm) |
|---|---|
| Flavonoid Sulfates | 267, 313 |
| Baicalin | 277 |
Data sourced from multiple studies. asianpubs.orgteledyneisco.com
Infrared (IR) Spectrometry
Infrared (IR) spectrometry is employed to identify the functional groups present in the chemical constituents of this compound. This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands in an IR spectrum correspond to specific types of bonds and functional groups. For example, the presence of hydroxyl (-OH) groups in flavonoids is indicated by a broad absorption band around 3348-3398 cm⁻¹. asianpubs.orgjfrm.ru This method has been used in the analysis of polysaccharides and in the characterization of synthesized silver nanoparticles using this compound extract. acs.orglupinepublishers.com
Table 3: Characteristic IR Absorption Bands for Functional Groups in This compound Constituents
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Hydroxyl (-OH) | ~3400 |
Data sourced from multiple studies. asianpubs.orgjfrm.ru
Chromatographic Methods for Separation and Quantitative Analysis
Chromatographic techniques are essential for separating the complex mixture of compounds found in this compound extracts and for their subsequent quantification. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantitative analysis of non-volatile compounds in this compound. nih.gov Coupled with a UV detector, often a photodiode array (DAD) detector, HPLC allows for the simultaneous determination of multiple flavonoids such as baicalin, baicalein, and wogonin (B1683318). nih.govnih.gov A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution. nih.gov For example, baicalin has been quantified using a mobile phase of methanol/0.04% H₃PO₄ (23:27) with detection at 280 nm. nih.gov HPLC methods have been developed to determine the content of major flavonoids, with studies reporting the amount of baicalin in extracts to be around 10.46%. kjpr.kr The combination of HPLC with mass spectrometry (HPLC-MS) provides even greater sensitivity and specificity, enabling the identification and quantification of a wide range of compounds, including flavonoid glycosides and their aglycones. mdpi.comnih.gov
Table 4: HPLC Parameters for the Analysis of This compound Flavonoids
| Compound | Column | Mobile Phase | Detection Wavelength (nm) |
|---|---|---|---|
| Baicalin | Hypersil C18 | Methanol/0.04% H₃PO₄ (23:27) | 280 |
| Baicalin, Baicalein, Wogonin | ODS column | THF–dioxane–methanol–n-propanol–acetic acid–5% H₃PO₄–H₂O (145:125:50:20:20:2:638) | 274 |
Data sourced from a comprehensive review. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in this compound. This method is particularly useful for characterizing the essential oil components of the plant. nih.gov In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph, and then the separated components are identified by their mass spectra. tjpr.org Studies using GC-MS have identified numerous compounds in the essential oils from different parts of the plant, including flowers, leaves, roots, and seeds. nih.gov For instance, analysis of the aerial parts identified 31 components, with sesquiterpenoids and monoterpenoids being major classes. tjpr.org In another study, GC-MS was used to compare the volatile components of the aboveground and underground parts, revealing significant differences in their chemical profiles. oriprobe.com The main constituents of the aboveground part were identified as neophytadiene, vitamin E, and stigmast-5-en-3-ol, while the underground part was rich in linoleic acid and oleic acid. oriprobe.com GC-MS has also been applied in metabolomics studies to investigate the effects of specific compounds like baicalein. mdpi.com
**Table 5: Major Volatile Compounds Identified by GC-MS in Different Parts of *this compound***
| Plant Part | Major Compounds |
|---|---|
| Aerial Parts | Eugenol, Caryophyllene |
| Aboveground Part | Neophytadiene, Vitamin E, Stigmast-5-en-3-ol |
| Underground Part | Linoleic acid, Oleic acid, 1,2-Benzenedicarboxylic acid |
Data sourced from multiple studies. tjpr.orgoriprobe.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the preliminary analysis and quality control of this compound extracts. It is a rapid, convenient, and cost-effective method for the simultaneous analysis of multiple samples, making it suitable for initial screening and identification. nih.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced iteration of TLC, offers improved resolution, sensitivity, and quantification capabilities.
For the analysis of this compound, HPTLC methods have been developed to separate its key flavonoid constituents. Different mobile phase systems are employed to achieve optimal separation. For instance, a mobile phase consisting of ethyl acetate, methanol, formic acid, and water (in a ratio of 20:2.7:0.5:2, v/v/v/v) has been utilized. mdpi.com Another effective mobile phase is a combination of ethyl acetate, formic acid, acetic acid, and water (100:11:11:27, v/v/v/v). mdpi.comoup.com After separation, the compounds on the TLC or HPTLC plate are visualized. This is often achieved by using reagents like the natural products reagent (NPR) and observing the plate under ultraviolet (UV) light at a wavelength of 366 nm, which reveals the fluorescent flavonoids. mdpi.comoup.comnih.gov In some procedures, the plate is treated with a 25% solution of phosphotungstic acid and heated to produce visible spots. scite.ai These techniques allow for the qualitative identification of compounds by comparing their retention factor (Rf) values and spot colors with those of reference standards. TLC can confirm the presence of major flavonoids such as baicalin, baicalein, and wogonin. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering higher resolution, improved sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. UPLC is extensively used for the quality control and quantitative analysis of the chemical constituents in this compound. usp.brnih.gov
UPLC methods have been successfully developed for the simultaneous determination of multiple flavonoids in this compound extracts. oup.com For example, a method using a Waters ACQUITY UPLC BEH C18 column with a gradient elution of 0.01% aqueous formic acid and methanol at a detection wavelength of 275 nm can separate and quantify up to ten different flavonoids. oup.com These include baicalin, wogonoside (B1683319), baicalein, wogonin, oroxylin A, chrysin (B1683763), scutellarin (B1681692), oroxylin A-7-O-glucuronide, apigenin (B1666066), and apigenin-7-glucuronide. oup.com The high sensitivity of UPLC allows for low limits of detection (LOD) and quantification (LOQ), often in the range of 0.08 to 0.24 µg/mL and 0.23 to 0.76 µg/mL, respectively, for these compounds. oup.com The enhanced resolution of UPLC is critical for separating structurally similar flavonoids, providing a more accurate and comprehensive chemical profile of the plant extract. usp.brspringermedicine.com
Mass Spectrometry-Based Characterization and Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and specific method for the identification and structural elucidation of compounds within complex mixtures like this compound extracts.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Comprehensive Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has become an indispensable tool for the comprehensive profiling and fingerprinting of this compound. usp.brhep.com.cn This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the identification of a large number of compounds in a single analysis. cncb.ac.cn Studies have utilized LC/MS/MS to identify dozens of compounds, including flavonoids, phenolic acids, and other metabolites from various parts of the plant. nih.govnih.gov
In a typical LC/MS/MS analysis of this compound, a C18 analytical column is used with a gradient elution of acetonitrile and formic acid. nih.govusp.brhep.com.cn The effluent from the LC column is introduced into the mass spectrometer, where compounds are ionized and fragmented. By analyzing the fragmentation patterns (MS/MS spectra), researchers can deduce the structures of the compounds. This method has been used to identify not only the major flavonoids like baicalin, baicalein, wogonoside, and wogonin but also a multitude of minor and trace components. scite.ainih.gov For instance, one study identified a total of 98 different compounds in various samples of this compound. nih.gov Another study identified 139 compounds in the plant, with 35 being detected in rat plasma and 41 in urine after administration, demonstrating the technique's utility in pharmacokinetic studies. nih.gov This comprehensive profiling provides a detailed chemical "fingerprint" that is crucial for quality control, authentication, and understanding the plant's complex pharmacology. nih.govusp.brhep.com.cn
Electrospray Ionization (ESI) and Other Ionization Techniques
The choice of ionization technique is critical for the successful analysis of compounds by mass spectrometry. For the flavonoids and other polar compounds found in this compound, Electrospray Ionization (ESI) is the most commonly employed method. scite.airesearchgate.netusp.brhep.com.cn ESI is a soft ionization technique that generates ions from macromolecules or polar molecules with minimal fragmentation, making it ideal for determining the molecular weight of the compounds. researchgate.net
ESI is often operated in the negative ion mode for the analysis of this compound flavonoids, as they readily form deprotonated molecules [M-H]⁻. researchgate.netusp.brhep.com.cn This approach has been successfully used to create LC/MS/MS fingerprints and identify numerous compounds. nih.govusp.br In addition to ESI, other ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) have also been applied. oup.commdpi.com APCI is suitable for less polar compounds and can provide complementary information to ESI. For example, while glycosides like baicalin show strong signals in both positive and negative ESI modes, aglycones like baicalein may be better observed in the positive APCI mode. oup.com The combination of different ionization techniques can, therefore, provide a more complete characterization of the chemical constituents of this compound.
Capillary Electrophoresis and Micellar Electrokinetic Capillary Chromatography for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of this compound compounds. nih.govmdpi.com CE provides advantages such as high resolution, minimal sample and solvent consumption, and rapid analysis times. nih.govoup.com This technique has been successfully applied to generate fingerprints and perform quantitative analysis for the quality evaluation of this compound. nih.govoup.com For instance, a CE method using a 50 mmol/L sodium borate (B1201080) buffer (pH 9.30) with 5% acetonitrile was developed to create a fingerprint with eight characteristic peaks for the herb. oup.com
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating both neutral and charged analytes. In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. This allows for the separation of neutral flavonoids. MEKC methods have been developed for the simultaneous determination of major flavonoids like baicalin, baicalein, and wogonin in this compound. nih.govmdpi.com An optimized MEKC buffer system might contain borate, phosphate, sodium dodecyl sulfate (B86663) (SDS), and organic modifiers like acetonitrile and 2-propanol, achieving baseline separation in under 15 minutes. nih.govmdpi.com The technique has also been used to identify other compounds, such as the phenylethanoid glycoside acteoside, which was found in wild this compound roots but not in some cultivated varieties. nih.gov
The following table summarizes the quantitative results from a CE analysis of major flavonoids in this compound from different origins. mdpi.com
| Compound | Concentration Range (mg/g) |
| Baicalin | 24.74 – 143.56 |
| Baicalein | 1.53 – 15.12 |
| Wogonin | 0.37 – 4.80 |
Integration of Multi-Omics Approaches in Phytochemical Analysis (e.g., Metabolomics, Proteomics)
The integration of multiple "omics" technologies, such as metabolomics and proteomics, provides a powerful systems biology approach to unravel the complex biochemistry of this compound. This holistic strategy allows for a deeper understanding of the biosynthesis of its active compounds and the underlying regulatory networks. springermedicine.comhep.com.cnnih.gov
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been used to perform untargeted screening of this compound extracts. These analyses have revealed an immense chemical complexity, with some studies identifying over 2,000 compounds, including previously unknown derivatives of baicalin and wogonin. scite.aiusp.br By comparing the metabolic profiles of different plant tissues (roots, stems, leaves) and at different growth stages, researchers can identify tissue-specific accumulation of flavonoids and track their dynamic changes. mdpi.comnih.gov
Proteomics, the large-scale study of proteins, complements metabolomics by identifying the enzymes (the "executors" of biological processes) involved in the biosynthesis of these metabolites. hep.com.cnnih.gov By integrating metabolomic and proteomic data, researchers can correlate the abundance of specific enzymes with the accumulation of certain flavonoids. nih.govresearchgate.net For example, multi-omics studies have helped to elucidate the two distinct flavonoid biosynthesis pathways in the aerial parts and roots of this compound at both the protein and phosphoprotein levels. hep.com.cnnih.gov These integrated analyses have identified key enzymes and transcription factors that regulate the production of medicinally important compounds like baicalin and baicalein, providing valuable information for the scientific cultivation and biotechnological production of these compounds. mdpi.comnih.gov
The following table lists some of the key metabolic pathways identified through integrated metabolomics and proteomics analysis of this compound at different growth stages. nih.gov
| Differentially Enriched Metabolic Pathways |
| Phenylalanine, tyrosine and tryptophan biosynthesis |
| Phenylpropanoid biosynthesis |
| Flavonoid biosynthesis |
| Flavone (B191248) and flavonol biosynthesis |
| Isoflavonoid biosynthesis |
| Anthocyanin biosynthesis |
Mechanistic Pharmacological Investigations of Scutellaria Baicalensis Compounds in Preclinical Models
Experimental Oncology Research
Modulation of Cellular Proliferation and Cell Cycle Progression in Cancer Cell Lines
Compounds derived from Scutellaria baicalensis have demonstrated significant effects on the proliferation and cell cycle of various cancer cell lines in preclinical studies. These flavonoids, including baicalein (B1667712), baicalin (B1667713), and wogonin (B1683318), can inhibit cancer cell growth by arresting the cell cycle at different phases. nih.govmdpi.comnih.gov
Baicalein has been shown to induce cell cycle arrest at the G0/G1, G1/S, S, and G2/M phases, depending on the cancer type. mdpi.com For instance, in human bladder papillary transitional carcinoma cells, baicalein arrests the cell cycle in the G1 and S phases by decreasing the protein levels of cyclin B1 and cyclin D1. mdpi.com In gastric cancer cell lines, it induces S phase arrest. mdpi.com In highly invasive ovarian cancer cells, baicalein treatment leads to G2/M phase arrest. nih.gov This is associated with an increase in reactive oxygen species (ROS) production, which in turn causes DNA damage and activates the CHK2 protein. nih.gov Similarly, in HCC J5 hepatocellular carcinoma cells, baicalein induces G2/M arrest. mdpi.com
Baicalin has been observed to induce cell cycle arrest in lung cancer cells, specifically at the G1/S transition, by inhibiting the Akt/mTOR pathway. nih.gov In colorectal cancer cells, baicalin can cause S phase arrest, though G0/G1 phase arrest has also been detected. researchgate.net
Wogonin also plays a role in halting the cell cycle, contributing to its anticancer effects. nih.gov Studies have identified that wogonin, along with baicalein, neobaicalein, and skullcapflavone, can inhibit prostate cancer cell proliferation through changes in the cell cycle. aacrjournals.org
The antiproliferative effects of this compound extracts have been linked to an increased level of the cyclin-dependent kinase (CDK) inhibitor p27KIP1, which can halt cell cycle progression. cabidigitallibrary.org
Table 1: Effects of This compound Compounds on Cell Cycle Progression
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| Baicalein | Highly invasive ovarian cancer | G2/M arrest | ↑ ROS, DNA damage, ↑ CHK2 activation nih.gov |
| Baicalein | Human bladder papillary transitional carcinoma | G1 and S phase arrest | ↓ Cyclin B1, ↓ Cyclin D1 mdpi.com |
| Baicalein | SGC-7901 gastric cancer | S phase arrest | - |
| Baicalein | HCC J5 hepatocellular carcinoma | G2/M arrest | ↓ Cyclin D1 (β-catenin dependent) mdpi.com |
| Baicalin | H1299 and H1650 lung cancer | G1/S arrest | ↓ Akt/mTOR signaling nih.gov |
| Baicalin | RKO and HCT116 colorectal cancer | G1 arrest | ↓ CyclinB1, CyclinE1, CyclinD1 researchgate.net |
| Wogonin | Prostate cancer | Cell cycle changes | - aacrjournals.org |
Induction of Programmed Cell Death Pathways: Apoptosis, Autophagy, and Ferroptosis in Cancer Models
The compounds from this compound are potent inducers of programmed cell death in cancer cells, primarily through apoptosis, with emerging evidence for their roles in autophagy and ferroptosis.
Apoptosis: Baicalein has been shown to induce apoptosis across a variety of cancer models. In gastric cancer cells, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in bladder cancer cells, baicalein activates caspase-9 and caspase-3, key executioners of apoptosis, while also modulating Bax and Bcl-2 levels. mdpi.com In melanoma and lung carcinoma cells, baicalein induces tumor cell death through the activation of caspase-3. spandidos-publications.com Furthermore, baicalein-loaded iron oxide nanoparticles have been shown to induce apoptosis in triple-negative breast cancer cells by down-regulating Bcl-2. rsc.org
Wogonin is another key flavonoid that stimulates apoptosis in various cancer cells. nih.gov In human glioma cells, wogonin induces apoptosis by generating reactive oxygen species (ROS) and causing endoplasmic reticulum (ER) stress. mdpi.com This leads to the activation of caspase-9 and caspase-3. mdpi.com In lung cancer cell lines, wogonin's apoptotic activity is linked to the generation of ROS and the activation of a caspase-dependent pathway, including caspases-8 and -3. balkanmedicaljournal.org It also decreases the expression of anti-apoptotic proteins like XIAP and Mcl-1. plos.org Wogonin can also sensitize cancer cells to other chemotherapeutic agents, such as cisplatin (B142131), by enhancing apoptosis through the accumulation of intracellular ROS. spandidos-publications.com
Baicalin induces apoptosis in lung cancer cells and has been shown to improve caspase-3 expression in spleen epithelial cells. nih.govresearchgate.net
Autophagy and Ferroptosis: Research indicates that compounds from this compound can also induce other forms of programmed cell death. Scutellarin (B1681692) , for instance, has been found to induce both apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. jcancer.org The induction of autophagy by S. baicalensis compounds may be linked to the inhibition of pathways like PI3K-AKT. jcancer.org While the direct induction of ferroptosis by these specific compounds is a growing area of research, their ability to generate ROS, a key driver of ferroptosis, suggests a potential role in this pathway as well.
Table 2: Induction of Programmed Cell Death by This compound Compounds
| Compound | Cancer Model | Programmed Cell Death Pathway | Key Molecular Events |
|---|---|---|---|
| Baicalein | Gastric, Bladder Cancer | Apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Caspase-9, ↑ Caspase-3 mdpi.com |
| Baicalein | Melanoma, Lung Carcinoma | Apoptosis | ↑ Caspase-3 activation spandidos-publications.com |
| Wogonin | Human Glioma | Apoptosis | ↑ ROS, ER stress, ↑ Caspase-9, ↑ Caspase-3 mdpi.com |
| Wogonin | Lung Cancer | Apoptosis | ↑ ROS, ↑ Caspase-8, ↑ Caspase-3 balkanmedicaljournal.org |
| Baicalin | Lung Cancer | Apoptosis | nih.gov |
| Scutellarin | Non-Small Cell Lung Cancer | Apoptosis & Autophagy | jcancer.org |
Regulation of Cell Migration, Invasion, and Metastasis in Preclinical Cancer Models
Flavonoids from this compound have shown significant potential in inhibiting the critical processes of cancer cell migration, invasion, and metastasis in various preclinical models.
Baicalein has been found to decrease the migration of B16F10 melanoma and Lewis lung carcinoma cells. spandidos-publications.com In gastric cancer cells, baicalein treatment inhibited both migration and invasion. mdpi.com Furthermore, it has been shown to suppress the migration and invasion of breast cancer cells. mdpi.com The mechanism often involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for breaking down the extracellular matrix, a key step in invasion and metastasis. mdpi.com Baicalein also inhibits the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties, by decreasing the expression of factors like vimentin, Twist1, and Snail, while upregulating E-cadherin. nih.gov
Oroxylin A , another flavonoid from this compound, has been reported to inhibit migration in several human cancer cell models. nih.gov In oral squamous cell carcinoma (OSCC) cells, Oroxylin A suppresses cell migration. nih.gov Long-term exposure to Oroxylin A was found to inhibit metastasis in an in vivo model of OSCC by suppressing the chemokine CCL2. nih.gov It can also inhibit migration by suppressing the expression of MMP-2 and MMP-9 in human breast cancer cells. nih.gov In hepatocellular carcinoma (HCC), Oroxylin A inhibits migration by inducing the expression of non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1). medchemexpress.com
Scutellarein (B1681691) has been shown to inhibit cell migration in HepG2 hepatocellular carcinoma cells. mdpi.com Its mechanism involves the regulation of EMT and migration-related proteins. mdpi.com
Baicalin has demonstrated the ability to inhibit the invasion and migration of colorectal cancer cells by reducing the expression of stem cell markers like CD133, CD44, and SOX2. researchgate.net
A mixture of baicalein, wogonin, and oroxylin-A was found to inhibit the EMT process in the A549 lung cancer cell line, which is a key driver of metastasis. frontiersin.org
Table 3: Effects of This compound Compounds on Migration, Invasion, and Metastasis
| Compound(s) | Cancer Model | Effect | Key Molecular Mechanisms |
|---|---|---|---|
| Baicalein | Melanoma, Lung Carcinoma | Decreased migration | spandidos-publications.com |
| Baicalein | Gastric Cancer | Inhibited migration and invasion | mdpi.com |
| Baicalein | Breast Cancer | Suppressed migration and invasion | ↓ MMP-2, ↓ MMP-9 mdpi.com |
| Baicalein | Colorectal Cancer | Suppressed EMT | ↓ Vimentin, ↓ Twist1, ↓ Snail, ↑ E-cadherin nih.gov |
| Oroxylin A | Oral Squamous Cell Carcinoma | Inhibited migration and metastasis | ↓ CCL2 nih.gov |
| Oroxylin A | Breast Cancer | Inhibited migration | ↓ MMP-2, ↓ MMP-9 nih.gov |
| Oroxylin A | Hepatocellular Carcinoma | Inhibited migration | ↑ NAG-1 medchemexpress.com |
| Scutellarein | Hepatocellular Carcinoma | Inhibited migration | Regulation of EMT markers mdpi.com |
| Baicalin | Colorectal Cancer | Inhibited invasion and migration | ↓ CD133, ↓ CD44, ↓ SOX2 researchgate.net |
| Baicalein, Wogonin, Oroxylin-A | Lung Cancer (A549) | Inhibited EMT | frontiersin.org |
Interference with Angiogenesis Pathways in Experimental Tumorigenesis
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Several compounds from this compound have been shown to interfere with this process in preclinical models.
Baicalein has demonstrated potent anti-angiogenic effects. In mouse models, baicalein treatment reduced tumor volume and the expression of CD31, an endothelial cell marker, indicating an inhibition of tumor angiogenesis. spandidos-publications.com It has been found to inhibit tube formation and migration of human umbilical vein endothelial cells (HUVECs). spandidos-publications.com One of the mechanisms by which baicalein inhibits angiogenesis is by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. spandidos-publications.comresearchgate.net It can also inhibit angiogenesis by disrupting the development of the tumor vasculature. spandidos-publications.com In inflammatory microenvironments, baicalein has been shown to suppress angiogenesis induced by THP-1 conditioned medium. nih.gov
Baicalin has also been implicated in the regulation of angiogenesis. While some studies suggest it may have pro-angiogenic effects by increasing VEGF expression, others indicate it can inhibit tumor growth by reducing angiogenesis in certain contexts. nih.govsci-hub.se This suggests that the effect of baicalin on angiogenesis may be context-dependent.
A review of this compound and its flavonoids in ovarian cancer treatment highlights that baicalein can inhibit the expression of VEGF. mdpi.com
Table 4: Anti-Angiogenic Effects of This compound Compounds
| Compound | Model | Key Findings |
|---|---|---|
| Baicalein | Mouse tumor models, HUVECs | Reduced tumor volume, inhibited tube formation and cell migration, decreased CD31 expression. spandidos-publications.com |
| Baicalein | Inflammatory microenvironment model | Suppressed THP-1 CM-induced angiogenesis. nih.gov |
| Baicalein | Ovarian cancer context | Inhibits VEGF expression. mdpi.com |
| Baicalin | Various models | Regulates angiogenesis, potentially in a context-dependent manner. nih.govsci-hub.se |
| Wogonin | General preclinical studies | Exhibits anti-angiogenic properties. nih.gov |
Molecular Target Identification and Signaling Pathway Modulations
The anticancer effects of compounds from this compound are underpinned by their ability to modulate a wide array of molecular targets and signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
PI3K-Akt Pathway: This is a central pathway in cancer that is frequently targeted.
Baicalin has been shown to inhibit the Akt/mTOR pathway in lung cancer cells, leading to cell cycle arrest. nih.gov
Baicalein can block the PI3K/AKT pathway, which in turn triggers endoplasmic reticulum stress-induced apoptosis in gastric cancer cells. frontiersin.org It also downregulates this pathway in colorectal cancer cells. frontiersin.org
Scutellarein inhibits cell proliferation and metastasis in hepatocellular carcinoma by upregulating PTEN, a negative regulator of the PI3K/Akt pathway. mdpi.com It also enhances the apoptotic effects of cisplatin in nasopharyngeal carcinoma cells by suppressing the PI3K/AKT-MDR1 pathway. spandidos-publications.com
Wogonin has been found to downregulate p-AKT in lung cancer cell lines. nih.gov
Scutellarin suppresses glioblastoma progression by inhibiting the EGFR-PI3K-AKT signaling pathway. scielo.br
P53 Pathway:
Baicalein treatment can increase the expression of the tumor suppressor proteins p53 and p21 in colorectal cancer cells. nih.gov
Network pharmacology analysis has identified the p53 pathway as a major target for this compound extracts in treating gastric cancer. frontiersin.org
VEGF Pathway:
Baicalein has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. spandidos-publications.comresearchgate.netmdpi.com
Nrf2/Keap1 Pathway:
Baicalein has been shown to regulate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and can impact cancer cell sensitivity to chemotherapy. frontiersin.org
TGF-β Pathway:
Oroxylin A can block the TGF-β1/Smad signaling pathway, thereby inhibiting epithelial-mesenchymal transition and metastasis in hepatocellular carcinoma. medchemexpress.com
JAK2/STAT3 Pathway:
Baicalein has been shown to inhibit the phosphorylation of STAT3, which is involved in tumor cell survival and proliferation. frontiersin.org
Wogonin has also been reported to inhibit the STAT3 pathway. nih.gov
HIF-1α Pathway:
Baicalein significantly inhibits the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor adaptation to low oxygen conditions. mdpi.comfrontiersin.org
Oroxylin A has been shown to suppress HIF-1α stabilization, leading to the inhibition of glycolysis-dependent proliferation in breast cancer cells. chemfaces.com
NF-κB Pathway:
Baicalein treatment can decrease the expression of NF-κB proteins in gastric cancer cells. nih.gov
Oroxylin A has been shown to inhibit the NF-κB signaling pathway. cjnmcpu.com
Scutellarein can suppress the PI3K/Akt/NF-κB signaling pathway in hepatocellular carcinoma cells. mdpi.com
ERK Pathway:
Oroxylin A can suppress the ERK1/2 signaling pathway, contributing to its anti-migratory effects. nih.gov
Scutellarin induces apoptosis and autophagy in non-small cell lung cancer cells through the ERK1/2 signaling pathway. jcancer.org
Other Key Targets:
Wogonin has been found to regulate c-Myc, SKP2, Fbw7α, HDAC1, and HDAC2 pathways in lung adenocarcinoma cells. plos.org
this compound extract has been shown to inhibit HSP90β , a chaperone protein involved in tumor cell survival. frontiersin.org
Baicalein has been identified as an inhibitor of TrkB , a receptor tyrosine kinase involved in neuronal development and cancer.
Wogonin can downregulate GSK3B expression. nih.gov
Baicalein can inhibit the phosphorylation of IκB , a key regulator of the NF-κB pathway. nih.gov
CREB has been identified as a potential target for this compound compounds.
Table 5: Key Molecular Targets and Signaling Pathways Modulated by This compound Compounds
| Pathway/Target | Modulating Compound(s) | Effect in Preclinical Cancer Models |
|---|---|---|
| PI3K-Akt-mTOR | Baicalin, Baicalein, Scutellarein, Wogonin, Scutellarin | Inhibition of proliferation, induction of apoptosis and cell cycle arrest. nih.govmdpi.comfrontiersin.orgspandidos-publications.comscielo.br |
| p53 | Baicalein | Increased expression, leading to cell cycle inhibition. nih.gov |
| VEGF | Baicalein | Inhibition of angiogenesis. spandidos-publications.comresearchgate.netmdpi.com |
| Nrf2/Keap1 | Baicalein | Regulation of chemoresistance. frontiersin.org |
| TGF-β/Smad | Oroxylin A | Inhibition of EMT and metastasis. medchemexpress.com |
| JAK2/STAT3 | Baicalein, Wogonin | Inhibition of tumor cell survival and proliferation. nih.govfrontiersin.org |
| HIF-1α | Baicalein, Oroxylin A | Inhibition of tumor adaptation to hypoxia and glycolysis. mdpi.comfrontiersin.orgchemfaces.com |
| NF-κB | Baicalein, Oroxylin A, Scutellarein | Inhibition of inflammation and cell survival. mdpi.comnih.govcjnmcpu.com |
| ERK | Oroxylin A, Scutellarin | Regulation of migration, apoptosis, and autophagy. jcancer.orgnih.gov |
| c-Myc | Wogonin | Regulation of cell proliferation and apoptosis. plos.org |
| HSP90 | S. baicalensis extract | Induction of cell cycle arrest and apoptosis. frontiersin.org |
Immunomodulatory and Anti-inflammatory Mechanisms in Experimental Models
The compounds within this compound exhibit significant immunomodulatory and anti-inflammatory properties, which are increasingly recognized for their therapeutic potential. These effects are mediated through the regulation of various immune cells and signaling pathways.
Baicalin has demonstrated a range of immunomodulatory activities. In a mouse model of H9N2 influenza infection, baicalin enhanced respiratory mucosal immunity by increasing the expression of antiviral proteins like Mx1 and PKR, and by helping to restore the balance of CD4+/CD8+ T cells. frontiersin.org It also significantly increased the secretion of type I interferons (IFN-α and -β). frontiersin.org In high-fat-diet-induced obese mice, baicalin was shown to decrease inflammatory Ly6Chi monocytes and M1-polarized macrophages while increasing anti-inflammatory M2 macrophages and liver CD4+ T cells. nih.gov This suggests a role for baicalin in shifting the immune response towards a less inflammatory state. Furthermore, baicalin has been shown to exert anti-inflammatory effects by targeting signaling pathways such as NF-κB, PI3K/AKT, and MAPKs, leading to a reduction in pro-inflammatory cytokines. frontiersin.org
Baicalein also possesses potent anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.net One of the mechanisms for this is its ability to directly bind to MD2, a co-receptor of Toll-like receptor 4 (TLR4), thereby suppressing TLR4 signaling. researchgate.net Baicalein can also regulate the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. researchgate.net
Wogonin and Oroxylin A are also recognized as major active components of this compound with anti-inflammatory and immunomodulatory activities. nih.gov The molecular mechanisms underlying these effects include the downregulation of toll-like receptors and the inhibition of inflammation-associated pathways like MAPK, Akt, NF-κB, and JAK-STAT. researchgate.net
Extracts of this compound have been found to inhibit the activation of the NLRP3 inflammasome and reduce levels of inflammatory mediators like myeloperoxidase (MPO), IL-1β, IL-18, and TNF-α. frontiersin.org The flavonoids from this compound can regulate multiple inflammatory cytokines, including IL-6, TNF-α, IL-17, and IL-1β. mdpi.com
Table 6: Immunomodulatory and Anti-inflammatory Effects of This compound Compounds
| Compound/Extract | Experimental Model | Key Immunomodulatory/Anti-inflammatory Effects |
|---|---|---|
| Baicalin | H9N2 influenza-infected mice | Enhanced mucosal immunity, ↑ antiviral proteins (Mx1, PKR), restored CD4+/CD8+ T cell ratio, ↑ IFN-α/β. frontiersin.org |
| Baicalin | High-fat-diet-induced obese mice | ↓ Inflammatory monocytes, ↓ M1 macrophages, ↑ M2 macrophages, ↑ CD4+ T cells. nih.gov |
| Baicalein | LPS-induced inflammation models | ↓ IL-6, ↓ TNF-α, suppressed TLR4 signaling, regulated M1/M2 macrophage polarization. researchgate.net |
| Wogonin, Oroxylin A | General experimental models | Downregulation of TLRs, inhibition of MAPK, Akt, NF-κB, and JAK-STAT pathways. researchgate.netnih.gov |
| S. baicalensis Extract | Various models | Inhibited NLRP3 inflammasome, ↓ MPO, ↓ IL-1β, ↓ IL-18, ↓ TNF-α. frontiersin.org |
Regulation of Inflammatory Mediators and Cytokines
Compounds from this compound have demonstrated significant capabilities in regulating a wide array of inflammatory mediators and cytokines in various preclinical models. The primary mechanism often involves the downregulation of pro-inflammatory molecules and, in some instances, the upregulation of anti-inflammatory cytokines.
One of the key findings is the consistent inhibition of nitric oxide (NO) production. researchgate.net For instance, wogonin has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) in the brain. nih.gov Similarly, flavonoids from Korean this compound G. significantly reduced iNOS expression at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. wiley.com
The modulation of pro-inflammatory cytokines is a cornerstone of the anti-inflammatory effects of this compound compounds. Numerous studies have reported the suppression of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgnih.gove-jar.org For example, baicalein and the total root extract have been shown to reduce levels of TNF-α, IL-1β, and IL-6 in different models of toxicity and inflammation. nih.gov In a rat model of monosodium iodoacetate (MIA)-induced knee osteoarthritis, this compound extract (SBE) significantly decreased the serum levels of IL-1β, TNF-α, and IL-6. e-jar.org Furthermore, in LPS-induced acute lung injury models, scutellarein, another active constituent, markedly decreased IL-6 and TNF-α levels in bronchoalveolar lavage fluid. mdpi.com
The regulatory effects extend to other interleukins as well. Active components of this compound can inhibit the production of IL-12. researchgate.netresearchgate.net In models of allergic airway inflammation, baicalein and wogonin have been found to reduce the production of Th2-associated cytokines IL-4, IL-5, and IL-13, while enhancing the production of Th1 cytokines like IL-12. acbjournal.orgnih.gov This shift is crucial for mitigating allergic responses. Additionally, in the context of influenza A virus infection, this compound has been reported to increase the expression of the anti-inflammatory cytokine IL-10. nih.gov
The table below summarizes the effects of various this compound compounds on inflammatory mediators and cytokines as observed in preclinical studies.
| Compound/Extract | Mediator/Cytokine | Effect | Model System |
| Wogonin | iNOS | Decrease | Brain tissue |
| S. baicalensis Flavonoids | iNOS | Decrease | RAW 264.7 macrophages |
| Baicalein, S. baicalensis Extract | TNF-α, IL-1β, IL-6 | Decrease | Various toxicity and inflammation models |
| S. baicalensis Extract | IL-1β, TNF-α, IL-6 | Decrease | Rat model of knee osteoarthritis |
| Scutellarein | IL-6, TNF-α | Decrease | LPS-induced acute lung injury in mice |
| S. baicalensis Active Components | IL-12 | Decrease | Macrophages |
| Baicalein, Wogonin | IL-4, IL-5, IL-13 | Decrease | Ovalbumin-induced allergic airway inflammation |
| Baicalein, Wogonin | IL-12 | Increase | Ovalbumin-induced allergic airway inflammation |
| S. baicalensis | IL-10 | Increase | Influenza A virus infection model |
Modulation of Key Inflammatory Signaling Cascades
The regulation of inflammatory mediators by this compound compounds is underpinned by their ability to modulate critical intracellular signaling pathways. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a primary target. nih.gov Suppression of this pathway is a key mechanism by which these compounds exert their anti-inflammatory effects, particularly in response to bacterial endotoxins like LPS. nih.gov
Flavonoids isolated from Korean this compound G. were found to inhibit the NF-κB signaling pathway in RAW 264.7 cells, which in turn regulates the expression of various inflammatory mediators. nih.gov This inhibition often occurs through the prevention of the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com For instance, scutellarein was shown to suppress the phosphorylation and degradation of IκBα, thereby hindering the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com Wogonoside (B1683319) has also been shown to exert its ameliorative effects in diabetic nephropathy through negative regulation of the PI3K/Akt/NF-κB pathway. frontiersin.org
In addition to the NF-κB pathway, compounds from this compound also modulate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. Research indicates that these compounds can interfere with the activation of the NLRP3 inflammasome. frontiersin.org
The table below details the modulation of key inflammatory signaling cascades by compounds from this compound.
| Compound/Extract | Signaling Pathway/Component | Effect | Model System |
| S. baicalensis Flavonoids | TLR4/NF-κB | Suppression | LPS-stimulated organs |
| S. baicalensis Flavonoids | NF-κB signaling | Inhibition | RAW 264.7 cells |
| Scutellarein | IκBα phosphorylation and degradation | Suppression | LPS-activated BEAS-2B cells |
| Wogonoside | PI3K/Akt/NF-κB | Negative regulation | Diabetic nephropathy model |
| S. baicalensis Compounds | NLRP3 inflammasome | Inhibition | Autoimmune disease models |
Impact on Specific Immune Cell Responses
The immunomodulatory effects of this compound compounds extend to their influence on the differentiation and function of specific immune cells, most notably T helper (Th) cells. A critical aspect of this is the regulation of the balance between Th1 and Th2 cells, which is pivotal in determining the nature of an immune response.
In preclinical models of allergic asthma, which is characterized by a dominant Th2 response, compounds like baicalein and wogonin have been shown to correct this imbalance. acbjournal.orgnih.gov They achieve this by suppressing the production of Th2-associated cytokines (IL-4, IL-5) and concurrently enhancing the secretion of Th1-associated cytokines (IFN-γ, IL-12). acbjournal.orgnih.gov This shift from a Th2 to a Th1 response helps to alleviate allergic airway inflammation. acbjournal.orgnih.gov
Furthermore, baicalin has been observed to promote the number and frequency of regulatory T cells (Tregs) while restraining Th1 and Th17 cells in a model of experimental autoimmune uveitis, suggesting its potential in managing autoimmune conditions by modulating the balance between regulatory and effector T cells. frontiersin.org
The table below summarizes the impact of this compound compounds on specific immune cell responses.
| Compound | Immune Cell Response | Effect | Model System |
| Baicalein, Wogonin | Th1/Th2 balance | Shifts from Th2 to Th1 response | Ovalbumin-induced asthma model |
| Baicalin | Regulatory T cells (Tregs) | Promotes number and frequency | Experimental autoimmune uveitis model |
| Baicalin | Th1 and Th17 cells | Restrains | Experimental autoimmune uveitis model |
Interactions with Gut Microbiota in Immunological Contexts
Emerging research is beginning to shed light on the interplay between this compound compounds, the gut microbiota, and the host immune system. The gut microbiota plays a fundamental role in shaping immune responses, and alterations in its composition can contribute to inflammatory conditions.
While direct mechanistic studies are still evolving, the anti-inflammatory effects of this compound in gastrointestinal models suggest a potential role for the gut microbiota as a mediator. The flavonoids in this compound can be metabolized by gut bacteria into more bioactive forms, which may then exert local and systemic anti-inflammatory effects. The regulation of inflammatory pathways such as NF-κB and the production of cytokines within the gut mucosa are likely influenced by these interactions. Further investigation is needed to fully delineate the specific microbial shifts induced by these compounds and how these changes translate into immunomodulatory outcomes.
Antioxidative Defense Mechanisms in Cellular and Animal Systems
In addition to their anti-inflammatory properties, compounds from this compound are potent antioxidants. Their ability to counteract oxidative stress is a key component of their protective effects against a variety of cellular and tissue damage. nih.govfrontiersin.org
Direct Scavenging of Reactive Oxygen Species and Free Radicals
The flavonoids present in this compound, such as baicalin and baicalein, possess chemical structures that enable them to directly scavenge reactive oxygen species (ROS) and free radicals. This direct antioxidant activity helps to neutralize these damaging molecules before they can interact with and harm cellular components like lipids, proteins, and DNA. For example, scutellarein has been shown to reduce intracellular ROS accumulation in LPS-activated human bronchial epithelial cells. mdpi.com
Enhancement of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, a more profound and lasting antioxidant effect of this compound compounds comes from their ability to enhance the body's own endogenous antioxidant defense systems. This includes upregulating the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov
The table below summarizes the antioxidative defense mechanisms of this compound compounds.
| Compound/Extract | Antioxidant Mechanism | Effect | Model System |
| Scutellarein | Direct ROS scavenging | Reduction of intracellular ROS | LPS-activated BEAS-2B cells |
| Baicalein | Endogenous antioxidant enzymes | Increased activity of SOD and CAT | Endotoxin-induced acute lung injury model |
| S. baicalensis Extract, Baicalin, Baicalein | Endogenous antioxidant enzymes | Increased expression of radical scavenging enzymes and glutathione content | Various toxicity and physical hazard models |
Mechanisms of Protection Against Oxidative Stress-Induced Cellular Damage (e.g., Lipid Peroxidation)
Compounds derived from this compound have demonstrated significant protective effects against cellular damage induced by oxidative stress, a key pathological process in numerous diseases. This protection is largely attributed to their ability to scavenge reactive oxygen species (ROS), enhance endogenous antioxidant systems, and inhibit lipid peroxidation. nih.govnih.gov
Baicalein, a prominent flavonoid from this compound, has been shown to directly scavenge intracellular ROS. nih.gov In experimental models, it effectively inhibited H₂O₂-induced DNA damage and prevented lipid peroxidation. nih.gov The protective action of baicalein against lipid peroxidation was evidenced by a decrease in the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of this damaging process. nih.gov Furthermore, baicalein has been observed to mitigate the production of malondialdehyde (MDA), another marker of oxidative stress, while concurrently restoring the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme. nih.govfrontiersin.org
Similarly, baicalin has been found to effectively scavenge free radicals and inhibit copper sulfate-induced lipid peroxidation. nih.gov Studies have shown that baicalin can significantly reduce ROS production and decrease MDA concentrations in brain tissue following ischemic injury. aginganddisease.org The antioxidant properties of these flavonoids are central to their ability to protect various cell types, including endothelial cells, from the damage associated with conditions like atherosclerosis. researchgate.net
The table below summarizes the key findings on the protective mechanisms of this compound compounds against oxidative stress.
| Compound | Mechanism of Action | Key Findings in Preclinical Models |
| Baicalein | Scavenging of reactive oxygen species (ROS), Inhibition of lipid peroxidation, Enhancement of endogenous antioxidant enzymes. | Inhibited H₂O₂-induced DNA damage and lipid peroxidation. Decreased formation of thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA). Restored superoxide dismutase (SOD) activity. nih.govnih.govfrontiersin.org |
| Baicalin | Free radical scavenging, Inhibition of lipid peroxidation. | Effectively scavenged free radicals and inhibited CuSO₄-induced lipid peroxidation. Reduced ROS production and MDA levels in ischemic brain tissue. nih.govaginganddisease.org |
Neurobiological Mechanisms in Preclinical Neurological Models
The neuroprotective effects of this compound compounds have been extensively investigated in various preclinical models of neurological disorders. nih.gov These compounds have been shown to modulate multiple signaling pathways, promote the birth of new neurons, enhance the connections between neurons, and combat neuroinflammation and oxidative stress within the nervous system.
Flavonoids from this compound have been found to exert their neuroprotective effects by modulating a complex network of signaling pathways crucial for neuronal survival and function. nih.gov One of the key pathways influenced is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Flavonoids from the stems and leaves of this compound have been shown to improve memory impairment by regulating the BDNF-ERK-CREB signaling pathway. nih.gov Baicalein, in particular, has been demonstrated to elevate BDNF-pCREB signaling, which is vital for protecting against irradiation-induced impairments in hippocampal neurogenesis. nih.gov
The PI3K/Akt signaling pathway is another critical target. Baicalin has been reported to promote neuronal differentiation through the Akt1/Foxg1 pathway and alleviate inflammatory pain-related depressive symptoms via Akt1-mediated adult hippocampal neurogenesis. mdpi.com Furthermore, baicalein has shown neuroprotective effects in models of diabetes-associated cognitive deficits by activating the PI3K/Akt pathway and suppressing GSK3β. researchgate.net
The NF-κB signaling pathway, a central regulator of inflammation, is also modulated by these compounds. Baicalin has been found to inhibit microglia-induced neuroinflammation and neuronal apoptosis by suppressing the activation of the TLR4/NF-κB signaling pathway. mdpi.comfrontiersin.org Research has also indicated that baicalin can reduce the expression of NF-κB p65 in spinal cord tissue. frontiersin.org
The table below provides a summary of the neuroprotective signaling pathways modulated by this compound compounds.
| Compound | Signaling Pathway | Effect | Preclinical Model |
| Flavonoids from stems and leaves | BDNF-ERK-CREB | Upregulation | Memory impairment models nih.gov |
| Baicalein | BDNF-pCREB | Elevation | Irradiation-induced cognitive impairment nih.gov |
| Baicalin | PI3K/Akt/Foxg1 | Activation | Depression and neuronal differentiation models mdpi.com |
| Baicalein | PI3K/Akt/GSK3β | Activation of PI3K/Akt, Suppression of GSK3β | Diabetes-associated cognitive deficits researchgate.net |
| Baicalin | TLR4/NF-κB | Inhibition | Microglia-induced neuroinflammation mdpi.comfrontiersin.org |
| Baicalin | NF-κB p65 | Reduced expression | Spinal cord injury frontiersin.org |
Compounds from this compound have demonstrated the ability to promote the formation of new neurons (neurogenesis) and enhance the connections between them (synaptic plasticity) in various experimental settings. These processes are fundamental for learning, memory, and brain repair.
Baicalin has been shown to promote the differentiation of human umbilical cord blood mesenchymal stem cells and rat bone marrow stromal cells into neurons. karger.com It can also increase the levels of cyclic adenosine (B11128) monophosphate (cAMP) in the hippocampus, which in turn activates protein kinase A (PKA) and phosphorylates CREB, a key transcription factor involved in synaptic plasticity and mood regulation. frontiersin.org Furthermore, baicalin has been found to activate Ras-related C3 botulinum toxin substrate 1 (Rac1) and enhance LIM domain kinase (LIMK) phosphorylation, both of which are crucial for the formation of dendritic spines, the small protrusions on neurons that receive signals from other neurons. frontiersin.org In models of ischemic injury, baicalin supplementation has been shown to increase synaptic plasticity in the hippocampus in a dose-dependent manner. mdpi.com
Baicalein has also been found to protect neural progenitor cells and attenuate irradiation-induced impairments in hippocampal neurogenesis. nih.gov These findings suggest that compounds from this compound could be valuable for promoting recovery from brain injuries and combating age-related cognitive decline.
Neuroinflammation and oxidative stress are key contributors to the pathology of many neurodegenerative diseases. The compounds from this compound have been shown to effectively counteract these processes in the nervous system.
Baicalin and baicalein have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comfrontiersin.orgresearchgate.net They can also suppress the activation of microglia, the primary immune cells of the brain, and promote their transition from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. frontiersin.org
A specific target of baicalein in the context of neuroinflammation and oxidative stress is the enzyme 12/15-lipoxygenase (12/15-LOX). nih.gov This enzyme is involved in the production of lipid mediators that contribute to oxidative damage and inflammation. Baicalein has been identified as a selective inhibitor of 12/15-LOX. thno.org In a mouse model of post-traumatic epilepsy, baicalein was found to exert neuroprotective effects by suppressing ferroptosis, a form of cell death dependent on iron and lipid peroxidation, and this effect was associated with the inhibition of 12/15-LOX. nih.gov Baicalein has also been shown to downregulate the levels of 12/15-LOX in the ischemic cortex, thereby reducing the inflammatory response. researchgate.net
Promotion of Neurogenesis and Synaptic Plasticity in Experimental Paradigms
Antiviral and Antimicrobial Mechanisms in Experimental Settings
In addition to their effects on the nervous system, compounds from this compound possess significant antiviral and antimicrobial properties, which have been documented in various experimental models.
Extracts of this compound and its isolated flavonoids have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netfoliamedica.bg
Baicalein has shown antimicrobial activity against various bacterial strains, including those that cause dental caries and periodontal disease, such as Streptococcus mutans, Streptococcus sobrinus, and Streptococcus salivarius. researchgate.netfoliamedica.bgnih.gov It has also exhibited antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govaboutscience.eu The mechanisms underlying these effects include the inhibition of bacterial growth and, in some cases, a bactericidal action through damage to the cell membrane and suppression of protein synthesis. researchgate.netnih.gov Furthermore, baicalin has been shown to inhibit the overexpression of bacterial efflux pumps, which are a common mechanism of antibiotic resistance. foliamedica.bg
The table below summarizes the antibacterial activity of baicalein against various bacterial strains.
| Bacterial Strain | Type | Activity | Reference |
| Streptococcus mutans | Gram-positive | Antimicrobial | researchgate.netfoliamedica.bgnih.gov |
| Streptococcus sobrinus | Gram-positive | Antimicrobial | researchgate.netfoliamedica.bg |
| Streptococcus salivarius | Gram-positive | Antimicrobial | researchgate.netfoliamedica.bg |
| Staphylococcus aureus | Gram-positive | Antibacterial | researchgate.netnih.govaboutscience.eu |
| Staphylococcus epidermidis | Gram-positive | Antibacterial | nih.gov |
| Escherichia coli | Gram-negative | Antibacterial | researchgate.netnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Antibacterial | researchgate.netaboutscience.eu |
Interference with Viral Replication Cycles and Associated Cellular Responses
Compounds derived from this compound have demonstrated significant antiviral activities in preclinical studies by targeting various stages of the viral replication cycle and modulating host cellular responses. These bioactive molecules have shown efficacy against a range of viruses, including coronaviruses, flaviviruses, and influenza viruses.
Ethanol (B145695) extracts of this compound have been found to inhibit the replication of SARS-CoV-2 in Vero cells. nih.gov The mechanism is partly attributed to the inhibition of the virus's 3C-like protease (3CLpro), an essential enzyme for viral replication. nih.gov Baicalein, a major flavonoid in the plant, also targets the SARS-CoV-2 3CLpro with a reported IC50 of 0.39 µM. nih.gov It is primarily active at the post-entry stage of the viral life cycle. nih.govresearchgate.net Another compound, oroxylin A, has been shown to block the entry of SARS-CoV-2 spike-protein-pseudotyped viruses into cells by competitively binding to the ACE2 receptor. cjnmcpu.com Similarly, baicalin has been identified for its inhibitory effects on the interaction between the viral spike protein and the hACE2 receptor. mdpi.com
Against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV), this compound compounds have shown notable inhibitory effects. Baicalein and baicalin are potential inhibitors of ZIKV replication, exhibiting a rapid inhibitory effect and direct virucidal activity. cjnmcpu.com Their mechanism involves a strong binding affinity to the viral NS5 protein. cjnmcpu.com For DENV, extracts of this compound showed direct virucidal activity against all four serotypes. cjnmcpu.com Baicalein and baicalin were effective in hindering DENV-3 attachment to Vero cells and inhibiting its replication in vitro. cjnmcpu.com These compounds are thought to interfere with the virus replication cycle by interacting with essential viral proteins like E, NS2B-NS3, and NS5. frontiersin.org
In the context of influenza viruses, wogonin has been shown to suppress the replication of both influenza A and B viruses in cell cultures. frontierspartnerships.org The antiviral action of wogonin involves the modulation of the type I interferon (IFN) signaling pathway and the adenosine monophosphate-activated protein kinase (AMPK) pathway. frontierspartnerships.org Baicalin's anti-influenza activity is linked to its ability to disrupt the viral non-structural protein 1 (NS1) from binding to the PI3K subunit, which upregulates IFN-induced antiviral signaling. frontierspartnerships.org
Furthermore, compounds from this compound have been investigated against other viruses. Baicalin has a direct virucidal effect on the avian infectious bronchitis virus (IBV) and can disturb multiple stages of its replication cycle, including adsorption, invasion, and release. nih.gov This is achieved by activating the PKR/eIF2α signaling pathway and inducing the formation of stress granules. nih.gov Against respiratory syncytial virus (RSV), baicalin inhibits viral replication by inducing the translational upregulation of type I interferons (IFN-α and IFN-β) and inhibiting the transcription of viral non-structural proteins NS1 and NS2. mdpi.comfrontiersin.org Wogonin has also been identified as an active component against RSV. mdpi.com Extracts of the plant have also shown anti-Coxsackievirus B3 (CVB3) activity, reducing viral-induced cytotoxicity by suppressing the elevation of AKT and p38 gene expression. jmb.or.kr
Table 1: Antiviral Mechanisms of This compound Compounds
| Compound/Extract | Virus | Experimental Model | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|---|
| S. baicalensis Extract | SARS-CoV-2 | Vero Cells | Inhibits viral replication and entry; inhibits 3CLpro activity. | nih.gov |
| Baicalein | SARS-CoV-2 | Vero Cells | Inhibits viral replication at post-entry stage; inhibits 3CLpro. | nih.govresearchgate.netmdpi.com |
| Oroxylin A | SARS-CoV-2 | Cell-based assays | Blocks viral entry by binding to the ACE2 receptor. | cjnmcpu.com |
| Baicalein / Baicalin | Zika Virus (ZIKV) | In vitro | Inhibits ZIKV replication; direct virucidal activity; binds to viral NS5 protein. | cjnmcpu.com |
| S. baicalensis Extract | Dengue Virus (DENV) | In vitro (Vero Cells) | Direct virucidal activity against DENV-1 to DENV-4. | cjnmcpu.com |
| Baicalein / Baicalin | Dengue Virus (DENV) | In vitro (Vero Cells) | Inhibits DENV replication and attachment to host cells. | cjnmcpu.comfrontiersin.org |
| Wogonin | Influenza A & B | MDCK & A549 Cells | Suppresses viral replication; modulates type I IFN signaling and AMPK pathway. | frontierspartnerships.org |
| Baicalin | Influenza A Virus | A549 Cells | Disrupts NS1 binding to PI3K, upregulating IFN-induced signaling. | frontierspartnerships.org |
| Baicalin | Avian Infectious Bronchitis Virus (IBV) | Vero Cells | Direct virucidal effect; disturbs multiple replication stages; activates PKR/eIF2α pathway. | nih.gov |
| Baicalin | Respiratory Syncytial Virus (RSV) | HEp-2 Cells, Murine Model | Inhibits viral replication; upregulates type I interferons; inhibits NS1/NS2 transcription. | frontiersin.org |
| S. baicalensis Extract | Coxsackievirus B3 (CVB3) | Hela Cells, Myocardial Cells, Mice | Antiviral activity in vitro and in vivo; suppresses AKT and p38 pathways. | jmb.or.kr |
Other Investigated Experimental Biological Activities and Associated Mechanisms
Bioactive compounds from this compound have been shown to exert significant regulatory effects on metabolic pathways in various preclinical models, positioning them as potential agents for managing metabolic syndrome. nih.gov These effects are primarily mediated through the modulation of glucose and lipid metabolism, as well as the expression of key regulatory proteins like PCSK9.
In high-fat diet (HFD)-induced obese mice, administration of this compound extract improved insulin (B600854) resistance, as evidenced by significantly decreased fasting glucose, fasting insulin, and HOMA-IR levels. mdpi.com The treatment also led to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol. mdpi.com The underlying mechanism involves the inhibition of macrophage-mediated inflammation in adipose tissue and the liver. mdpi.com Co-administration of the extract with metformin (B114582) has been shown to have a synergistic effect, improving glucose tolerance and lipid profiles in animal models. worldscientific.comphysiology.org
The major flavonoids, baicalin and baicalein, are key contributors to these metabolic effects. nih.gov Baicalin has been found to attenuate hepatic lipid accumulation by regulating the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). frontiersin.org It also improves insulin sensitivity and reduces hepatic glucose production by inhibiting the phosphorylation of p38 MAPK, which in turn suppresses PGC-1α expression and activity. nih.gov Wogonin has also been noted for its beneficial effects on glucose and lipid metabolism. mdpi.com The metabolic regulatory effects are often linked to the activation of central signaling pathways like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are crucial for the homeostasis of glucose and lipid metabolism. nih.gov
Furthermore, compounds from this compound have been found to influence the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a negative regulator of the LDL receptor (LDLR). frontiersin.org By inhibiting PCSK9 expression, these compounds can increase LDLR activity, leading to enhanced clearance of LDL cholesterol. frontiersin.orgresearchgate.net Flavonoids from the plant have been specifically identified for their inhibitory activity against PCSK9 expression. nih.gov The plant extract has also been shown to activate the Cyp7a1 gene, which encodes the rate-limiting enzyme in bile acid biosynthesis, further contributing to cholesterol homeostasis. frontiersin.org
Table 2: Metabolic Regulation by This compound Compounds
| Compound/Extract | Experimental Model | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|
| S. baicalensis Extract | High-Fat Diet Mice | Improved insulin resistance, decreased glucose, insulin, TG, LDL-c; inhibited macrophage-mediated inflammation. | mdpi.com |
| Baicalin | Methionine-Choline Deficient Diet | Attenuated hepatic lipid accumulation; regulated expression of SREBP1c, FAS, and ACC. | frontiersin.org |
| Baicalin | High-Fat Diet Mice | Improved hepatic insulin resistance; inhibited p38 MAPK phosphorylation, suppressing PGC-1α. | nih.gov |
| Baicalin | THP-1 Macrophages | Increased HDL-mediated cholesterol efflux; increased expression of SR-BI, PPARγ, and LXRα. | frontiersin.org |
| S. baicalensis Extract | In vitro (HepG2 cells) | Inhibited PCSK9 expression. | frontiersin.orgresearchgate.net |
| S. baicalensis & its constituents | Review of preclinical studies | Activation and upregulation of AMPK and PPAR-γ signaling. | nih.gov |
Compounds from this compound, particularly baicalin and baicalein, have demonstrated significant cardiovascular protective effects in a variety of preclinical models. researchgate.netfrontiersin.org These effects are attributed to multiple mechanisms, including the improvement of endothelial function and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration.
Baicalin and baicalein are recognized for their ability to improve endothelial function, which is critical for cardiovascular health. Baicalein acts as a potent free radical scavenger and an inhibitor of xanthine (B1682287) oxidase, which helps to protect against oxidative stress-induced cell injury and improve endothelial function. researchgate.net Baicalin has been shown to enhance endothelial nitric oxide synthase (eNOS)-induced production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs), a key factor in vasodilation and vascular health. nih.gov In models of ischemia-reperfusion injury, this compound extract and its constituent flavone (B191248) baicalein were found to attenuate oxidant stress in cardiomyocytes, leading to improved cell survival and function. nih.gov For instance, in an in vitro ischemia-reperfusion model, the extract reduced cardiomyocyte death significantly. nih.gov
The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerosis. imrpress.com Baicalin has been shown to inhibit the proliferation of VSMCs by arresting the cell cycle at the G0/G1 phase. nih.gov This effect is associated with the activation of maternally expressed gene 3 (MEG3), a long non-coding RNA that can suppress cell cycle-associated proteins. nih.gov By up-regulating SM22α, baicalin may offer a safe approach to preventing vascular disease. nih.gov Furthermore, baicalin can promote the apoptosis of VSMCs treated with oxidized LDL by regulating the MEG3/p53 signaling pathway. imrpress.com These actions collectively help to prevent the formation of atheromatous plaques and maintain vascular integrity. researchgate.netmdpi.com
Biotransformation and Experimental Metabolic Studies of Scutellaria Baicalensis Constituents
In Vitro and In Vivo (Animal) Metabolic Pathways of Flavonoids (e.g., Baicalin (B1667713) to Baicalein)
The major flavonoids in Scutellaria baicalensis, such as baicalin and wogonoside (B1683319), are typically present as glycosides. spandidos-publications.com These glycosidic forms are generally characterized by poor absorption in their native state from the gastrointestinal tract. ingentaconnect.com Their metabolic journey begins with deglycosylation, a process that converts them into their more readily absorbable aglycone forms.
The primary metabolic transformation observed is the hydrolysis of baicalin into its aglycone, baicalein (B1667712). encyclopedia.pubnih.gov This conversion is a pivotal and often rate-limiting step for its absorption. mdpi.com In vivo studies in rats have demonstrated that after oral administration, baicalin is extensively metabolized. nih.gov A significant portion of orally administered baicalin is recovered from the gastrointestinal tract as baicalein. nih.gov For instance, in conventional rats, 4 hours after oral administration of baicalin, 21.9% of the administered dose was found as baicalein in the GI tract, compared to only a trace amount in germ-free rats. nih.gov This highlights that the initial hydrolysis is not primarily carried out by host digestive enzymes but by enzymes produced by the intestinal microbiota. ingentaconnect.comnih.gov
Similar metabolic pathways are observed for other flavonoids from this compound. Wogonoside, another major flavonoid glycoside, is metabolized into its aglycone, wogonin (B1683318). spandidos-publications.commdpi.com Oroxylin A, another flavonoid component, is also primarily metabolized into phase II glucuronidated and sulfated metabolites. tandfonline.com In vitro studies using liver microsomes and hepatocytes from various species (human, monkey, dog, mouse, rat) have confirmed that phase II metabolites are the main forms of these flavonoids, though minor phase I metabolites can also be formed. tandfonline.com
Table 1: Metabolic Pathways of Key this compound Flavonoids
| Parent Compound | Primary Metabolite (Aglycone) | Key Metabolic Reaction | Location of Metabolism | Key Enzymes |
|---|---|---|---|---|
| Baicalin | Baicalein | Hydrolysis (Deglycosylation) | Intestine | Microbial β-glucuronidases ingentaconnect.commdpi.com |
| Baicalein | Baicalin, Baicalein Glucuronides/Sulfates | Glucuronidation, Sulfation | Liver, Intestine | UGTs, SULTs mdpi.com |
| Wogonoside | Wogonin | Hydrolysis (Deglycosylation) | Intestine | Microbial β-glucuronidases spandidos-publications.commdpi.com |
Influence of Intestinal Microbiota on Compound Biotransformation and Bioactivity
The intestinal microbiota is not a passive bystander but an active and essential "organ" in the metabolism of this compound constituents. nih.govmdpi.com The biotransformation of flavonoid glycosides like baicalin into their biologically active aglycones is almost entirely dependent on the enzymatic activity of gut bacteria. ingentaconnect.comencyclopedia.pub
The key enzymes responsible for this transformation are β-glucuronidases, which are produced by various intestinal bacteria, including species of E. coli and Lactobacillus. encyclopedia.pubmdpi.comfrontiersin.org Studies using in vitro incubation of baicalin with human enteric microbiome have shown a rapid and efficient conversion to baicalein; in one study, all baicalin was metabolized after an 8-hour incubation. spandidos-publications.com This microbial metabolism is crucial, as demonstrated by studies in antibiotic-treated or germ-free rats, where the absorption of baicalin and its metabolites was significantly inhibited without the presence of a healthy gut microbiome. nih.govmdpi.com
Crucially, this biotransformation significantly enhances the bioactivity of the compounds. spandidos-publications.commdpi.com The aglycone metabolite, baicalein, consistently demonstrates more potent biological effects compared to its parent glycoside, baicalin. spandidos-publications.comingentaconnect.com For example, baicalein showed significantly stronger antiproliferative effects against a panel of human cancer cell lines, particularly colorectal cancer cells, than baicalin. spandidos-publications.com In vivo studies support this, where oral administration of baicalein, the microbial metabolite, suppressed gut inflammation and tumor progression in a mouse model of colorectal cancer. nih.gov The anti-inflammatory effects are also more pronounced with the metabolites; baicalein and another metabolite, oroxylin A, showed significant reductions in inflammatory cytokines, whereas the parent compound baicalin did not show the same potency. mdpi.com The biotransformation of baicalin to baicalein also significantly strengthens its potential to inhibit UGT enzymes, which has implications for drug metabolism. ingentaconnect.com
The interaction is bidirectional. While the microbiota metabolizes the flavonoids, the compounds and their metabolites can, in turn, modulate the composition of the gut microbiota. frontiersin.org For instance, intervention with an extract of this compound was found to increase the abundance of bacteria that produce short-chain fatty acids (SCFAs), such as acetic acid, propionic acid, and butyric acid. frontiersin.org These SCFAs are known to play a vital role in maintaining intestinal balance and immune function. frontiersin.org
Table 2: Research Findings on Microbiota-Mediated Biotransformation and Bioactivity
| Study Type | Model | Key Findings | Impact on Bioactivity | Reference(s) |
|---|---|---|---|---|
| In Vitro | Human Enteric Microbiome Incubation | Baicalin was rapidly and completely converted to baicalein within 8 hours. | Baicalein showed significantly stronger antiproliferative effects on cancer cells than baicalin. | spandidos-publications.com |
| In Vivo | Conventional vs. Germ-Free Rats | Absorption of baicalin was minimal in germ-free rats, while conventional rats showed significant absorption via conversion to baicalein. | Demonstrates microbial metabolism is essential for systemic bioavailability. | nih.gov |
| In Vivo | ApcMin/+ Mouse Model (Colorectal Cancer) | Oral administration of baicalein significantly increased life span and reduced tumor numbers in the intestine and colon. | The microbial metabolite baicalein is a potent chemopreventive agent against inflammatory-associated colorectal cancer. | nih.gov |
| In Vitro | Lactobacillus rhamnosus (Probiotic) | L. rhamnosus efficiently converted baicalin to baicalein through its β-glucuronidase enzyme (LrGUS2). | The biotransformation solution containing baicalein and the probiotic showed enhanced antifungal activity against C. albicans. | frontiersin.org |
Synergistic and Combinatorial Research Approaches in Preclinical Studies
Combinations of Scutellaria baicalensis Extracts with Other Natural Products
The investigation into combinations of this compound with other natural products is driven by the hypothesis that complex botanical mixtures can offer a multi-targeted approach to disease treatment. Research has explored its synergistic potential with compounds from other medicinal plants, aiming to enhance anti-inflammatory, antioxidant, and anticancer activities.
Notable preclinical studies have demonstrated the benefits of these combinations. For instance, the co-administration of baicalein (B1667712), a key flavonoid from S. baicalensis, with curcumin (B1669340) has been shown to produce a strong synergistic effect in ameliorating experimental colitis in mouse models. mdpi.comresearchgate.net This combination was more effective at reducing pathological symptoms of colonic inflammation, such as rectal bleeding and diarrhea, than either compound administered alone. mdpi.com The mechanism behind this synergy involves blocking the expression of downstream enzymes like COX-2, iNOS, and cyclin D1. mdpi.comresearchgate.net
Another significant combination is a proprietary blend known as UP446, which contains extracts from S. baicalensis and Acacia catechu. nih.govnih.govtandfonline.comlindenwood.edupsypost.org This formulation has been investigated for its ability to alleviate symptoms associated with osteoarthritis. nih.govnih.gov Preclinical studies have shown that the bioflavonoid constituents from both plants work synergistically to exert anti-inflammatory effects. nih.govnih.govtandfonline.comlindenwood.edupsypost.org
In the context of cancer research, a combination of baicalin (B1667713) and an extract from Salvia miltiorrhiza (Danshen) was found to synergistically enhance the inhibition of breast cancer cell lines. mdpi.comresearchgate.netgoogle.comfrontiersin.orgnih.gov Furthermore, nanoliposomes co-loaded with baicalin and curcumin have been developed and tested for the treatment of non-small cell lung cancer, demonstrating the potential of combining these natural compounds in advanced delivery systems to achieve synergistic therapeutic outcomes. mdpi.com
Table 1: Preclinical Research on This compound in Combination with Other Natural Products
| S. baicalensis Component | Combined Natural Product | Study Model | Key Findings | Citations |
|---|---|---|---|---|
| Baicalein | Curcumin | Mouse model of experimental colitis | Synergistically ameliorated pathological symptoms of colonic inflammation by blocking COX-2, iNOS, and cyclin D1. | mdpi.comresearchgate.net |
| Baicalin | Curcumin | Non-small cell lung cancer (NSCLC) cells (A549) and mouse tumor model | Co-loaded nanoliposomes showed higher cytotoxicity and inhibition of cell migration in vitro and good antitumor activity in vivo, verifying a synergistic effect. | mdpi.com |
| S. baicalensis Extract (as part of UP446) | Acacia catechu Extract | Preclinical models of osteoarthritis | Demonstrated synergistic anti-inflammatory effects, alleviating joint discomfort and stiffness. | nih.govnih.gov |
| Baicalin | Salvia miltiorrhiza Extract | Breast cancer cell lines (MCF-7 and T-47D) | Resulted in synergistic effects, significantly enhancing the inhibition of breast cancer cell proliferation. | mdpi.com |
| Baicalein | Resveratrol | Human skin fibroblasts (HSF) | The combination proved efficacious with an enhanced synergistic antioxidant effect. | mdpi.com |
Synergism with Experimental Chemotherapeutic or Other Agents in In Vitro and In Vivo Models
A significant body of preclinical research has focused on combining this compound extracts or its isolated flavonoids with conventional chemotherapeutic drugs. The primary goals are to enhance the anticancer efficacy, overcome drug resistance, and potentially reduce the toxicity of chemotherapy.
In colorectal cancer, S. baicalensis extract (referred to as HQ) and its active component baicalin have been shown to enhance the antitumor effects of 5-fluorouracil (B62378) (5-FU) and capecitabine. nih.govjefferson.edunih.govresearchgate.net In vivo studies demonstrated that the combination of HQ and 5-FU suppressed tumor growth in mouse allograft models to a significantly greater extent than either agent alone. nih.gov Furthermore, a combination of baicalin and 5-FU showed synergistic activity against 5-FU-resistant colorectal cancer cells. nih.govjefferson.edunih.gov The mechanism is partly attributed to the inhibition of the CDK-RB signaling pathway. nih.govnih.gov
In pancreatic cancer models, baicalein exhibits synergistic effects when combined with gemcitabine (B846) or docetaxel. mdpi.comspandidos-publications.comnih.gov This combination led to a strong suppression of cancer cell migration and a more significant induction of apoptosis compared to the individual treatments. mdpi.comspandidos-publications.com The pro-apoptotic effects were linked to the caspase-3/PARP signaling pathway. spandidos-publications.com
For ovarian cancer, combined treatments have also shown promise. The extract of S. baicalensis and its flavonoids can enhance the efficacy of cisplatin (B142131), a primary drug for this cancer type. mdpi.comd-nb.info In cisplatin-resistant ovarian cancer cells, the combination of the extract with cisplatin significantly decreased cell viability by inducing autophagy. d-nb.info Baicalein was found to increase the sensitivity of ovarian cancer cells to cisplatin by inhibiting the PI3K/Akt pathway. mdpi.comnih.gov In vivo xenograft models confirmed that the combination of baicalein and cisplatin resulted in significantly greater tumor inhibition than either agent used alone. nih.govnih.gov
Studies on gastric cancer have found that baicalein can increase the inhibitory effect of oxaliplatin (B1677828) on cell proliferation and induce apoptosis. frontiersin.org Similarly, wogonin (B1683318), another flavonoid from S. baicalensis, acts synergistically with a low dose of oxaliplatin to induce apoptosis in gastric cancer cells. frontiersin.org
Table 2: Preclinical Research on This compound in Combination with Chemotherapeutic Agents
| S. baicalensis Component | Chemotherapeutic Agent | Cancer Model | Key Findings | Citations |
|---|---|---|---|---|
| S. baicalensis Extract / Baicalin | 5-Fluorouracil (5-FU), Capecitabine | Colorectal Cancer (in vitro and in vivo mouse models) | Enhanced antitumor effects and overcame drug resistance. Significantly suppressed tumor growth in vivo compared to monotherapy. | nih.govjefferson.edunih.govresearchgate.netfrontiersin.org |
| Baicalein | Gemcitabine, Docetaxel | Pancreatic Cancer (in vitro cell lines, PANC-1) | Showed synergistic effects in inhibiting cell proliferation and migration, and inducing apoptosis via the caspase-3/PARP pathway. | mdpi.comspandidos-publications.comnih.govsci-hub.se |
| S. baicalensis Extract / Baicalein / Baicalin | Cisplatin | Ovarian Cancer (in vitro cell lines A2780, SKOV3/DDP; in vivo xenograft models) | Effectively induced cell death in cisplatin-resistant cells via autophagy; increased sensitivity to cisplatin by inhibiting the PI3K/Akt pathway. | mdpi.comd-nb.infonih.govnih.govnih.gov |
| Baicalein / Wogonin | Oxaliplatin | Gastric Cancer (in vitro cell lines SGC-7901, BGC-823) | Concentration-dependently increased the inhibitory effect on proliferation and induced apoptosis; synergized to induce apoptosis. | frontiersin.org |
| Baicalin | Paclitaxel (B517696) | Gastric Cancer (in vitro cell line SGC-7901) | Inhibited cell proliferation synergistically with paclitaxel in a time- and concentration-dependent manner. | frontiersin.org |
| S. baicalensis Extract | 1,3-bis(2-cholorethyl)-l-nitrosourea (BCNU) | Malignant Glioma Cells (in vitro) | Enhanced the inhibitory effect of BCNU on drug-resistant glioma cell lines. | cabidigitallibrary.org |
Future Research Directions and Advanced Preclinical Methodologies
Exploration of Novel Bioactive Derivatives and Analogues of Scutellaria baicalensis Flavonoids
While natural flavonoids from this compound, such as baicalein (B1667712) and wogonin (B1683318), exhibit significant biological activities, their clinical utility can be hampered by limitations like poor bioavailability and solubility. mdpi.comnih.gov A promising avenue of future research lies in the rational design and synthesis of novel derivatives and analogues to overcome these shortcomings and enhance therapeutic efficacy.
Medicinal chemistry research has demonstrated that baicalein and wogonin are valuable precursor molecules for drug discovery. dovepress.com Scientists have synthesized numerous derivatives with enhanced medicinal properties, including antitumor, anti-inflammatory, and antiviral activities. dovepress.com For example, a series of novel baicalein derivatives were synthesized by introducing specific chemical groups at the C6-OH and C7-OH positions of the flavonoid structure. frontiersin.orgtandfonline.com In vitro evaluations against various human cancer cell lines, such as HepG2 (liver cancer), A549 (lung cancer), and BCG-823 (gastric cancer), revealed that many of these derivatives possessed more potent cytotoxic effects than the parent baicalein compound. frontiersin.orgtandfonline.com One of the most potent derivatives, compound 9b, exhibited IC50 values of 2.0 μM, 0.8 μM, and 3.2 μM against HepG2, A549, and BCG-823 cells, respectively, indicating a significant increase in anti-proliferative potency. frontiersin.org
Another strategy involves creating derivatives to improve bioavailability. Natural flavones from this compound can be poor inhibitors of certain targets, but semi-synthesized derivatives have shown improvement. mdpi.com For instance, 18 different Mannich base derivatives of Scutellaria flavones were created to act as novel inhibitors of cyclin-dependent kinase 1 (CDK1), a key target in cancer therapy. mdpi.com Among these, the derivative 8-Hydroxypiperidinemethyl-baicalein (BA-j) was identified as a selective and potent CDK1 inhibitor with broad-spectrum anti-proliferative activity. mdpi.com This highlights the potential of structural modification to not only enhance potency but also to improve target selectivity.
Future efforts in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR analyses are needed to systematically guide the chemical modification of the flavonoid scaffold. dovepress.com Understanding how specific structural changes influence biological activity will enable the design of more effective and target-specific analogues.
Prodrug and Conjugate Development: Creating prodrugs or conjugating flavonoids with other molecules, such as amino acids or polyethylene (B3416737) glycol (PEG), can improve pharmacokinetic properties. spandidos-publications.com
Biological Synthesis: Utilizing engineered microorganisms for the biological synthesis of flavonoid derivatives offers a sustainable and efficient alternative to chemical synthesis for producing complex and novel structures. researchgate.net
Development and Application of Advanced Preclinical Models for Mechanistic Insights
To bridge the gap between in vitro findings and clinical reality, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simplistic animal models. The development and application of advanced preclinical models are critical for gaining deeper mechanistic insights into how this compound flavonoids function in a biologically relevant context.
Organoid and 3D Cell Cultures: Three-dimensional models, such as organoids, offer a significant advantage by mimicking the complex architecture and cellular heterogeneity of human organs. researchgate.netnih.gov These models can be derived from patient tissues, providing a platform for personalized medicine research. nih.gov For studying the effects of Scutellaria flavonoids on digestive system cancers or inflammatory bowel disease (IBD), intestinal organoids are particularly valuable. researchgate.netnih.gov These 3D structures can replicate the intestinal epithelial barrier and allow for the study of host-microbe interactions, which are crucial for understanding the mechanisms of flavonoids. nih.gov Future research should utilize organoid models to:
Investigate the effects of flavonoids on cell differentiation, barrier function, and inflammatory responses in a setting that closely resembles human physiology. nih.gov
Co-culture intestinal organoids with immune cells (e.g., macrophages) to model the complex interplay within the tumor microenvironment or inflamed tissue. nih.gov
Screen flavonoid derivatives for efficacy and identify mechanisms of action in patient-derived organoids to predict clinical responses.
Specialized Animal Models: While traditional xenograft models in mice have been useful, more sophisticated in vivo models are needed. frontiersin.org Genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can provide more accurate assessments of therapeutic response and resistance. Furthermore, animal models that incorporate a humanized immune system can offer critical insights into the immunomodulatory effects of Scutellaria flavonoids. The use of specific models, such as those for Alzheimer's disease induced by amyloid-β proteins, allows for detailed investigation of neuroprotective mechanisms in a complex in vivo environment. nih.gov
Application of Network Pharmacology and Systems Biology Approaches for Comprehensive Understanding of Multi-Target Effects
The therapeutic effects of herbal medicines like this compound are often the result of multiple active compounds acting on numerous molecular targets simultaneously. mdpi.com Network pharmacology and systems biology are powerful computational approaches that embrace this complexity, allowing researchers to elucidate the intricate mechanisms of action. wiley.comfrontiersin.org
This approach typically involves:
Identifying Active Compounds and Potential Targets: Bioactive flavonoids like baicalein, wogonin, and oroxylin A are identified from the plant. dovepress.comfrontiersin.org Public databases are then used to predict the protein targets of these compounds. frontiersin.org
Constructing Interaction Networks: A "compound-target-disease" network is constructed to visualize the complex relationships. scispace.com Protein-protein interaction (PPI) networks are then built to identify key "hub" genes and proteins that are most critical in the network. wiley.com
Pathway and Functional Enrichment Analysis: Bioinformatics tools are used to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. mdpi.comnih.gov This step reveals which biological processes and signaling pathways (e.g., PI3K-Akt, MAPK, p53 signaling) are significantly modulated by the flavonoids. frontiersin.orgnih.gov
Studies have successfully used network pharmacology to predict the mechanisms of this compound in treating conditions like hepatocellular carcinoma, Alzheimer's disease, and oral squamous cell carcinoma. dovepress.comfrontiersin.orgwiley.com For instance, analysis predicted that key targets for S. baicalensis in treating liver cancer include CDK2, AURKB, and RRM2, and that the p53 and MAPK signaling pathways play a crucial role. nih.govnih.gov Similarly, for Alzheimer's disease, network analysis identified SRC, PIK3R1, and STAT3 as key targets for baicalein and wogonin. dovepress.comtandfonline.com These computational predictions provide a theoretical basis that can be validated by subsequent in vitro and in vivo experiments. frontiersin.org
Future research should continue to integrate network pharmacology to systematically decode the synergistic effects of flavonoid combinations and to identify novel therapeutic applications for this compound.
Integration of High-Throughput Screening, Bioinformatics, and Proteomics for Target Discovery
Identifying the direct molecular targets of natural products is a fundamental challenge in drug discovery. The integration of modern high-throughput and "omics" technologies provides a powerful engine for novel target identification and validation.
High-Throughput and High-Content Screening (HTS/HCS): HTS allows for the rapid testing of thousands of compounds against specific targets or cellular models. mdpi.com HCS, an image-based technique, can screen compounds for their effects on cellular phenotypes, such as inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells. mdpi.com An HCS assay was successfully developed to identify compounds that resist EMT, a process crucial for cancer metastasis. mdpi.com Such platforms can be used to screen libraries of Scutellaria derivatives to pinpoint the most potent molecules for a desired biological effect.
Proteomics: Stable isotope dimethyl-labeled proteomics is a powerful technique to quantitatively assess changes in the entire proteome of cells or tissues after treatment with Scutellaria flavonoids. biorxiv.orgfrontiersin.org This unbiased approach can reveal novel protein targets and affected pathways. For example, proteomics was used to show that a combination of baicalein, wogonin, and oroxylin-A inhibited EMT in lung cancer cells by affecting the glycolysis pathway, a mechanism that might have been missed by more targeted approaches. biorxiv.orgfrontiersin.org
Bioinformatics and Molecular Docking: Bioinformatics is essential for making sense of the large datasets generated by omics studies. nih.govnih.gov It can be used to predict anti-aging effects or identify key genes regulated by the herb. nih.govnih.gov Following the identification of potential protein targets through screening or proteomics, molecular docking simulations can be used to predict how flavonoids bind to these proteins at the atomic level. tandfonline.comwiley.com This provides insights into the binding affinity and specificity, helping to validate the target and guide the design of improved derivative compounds. tandfonline.comwiley.com
By combining these advanced methodologies, future research can move beyond descriptive studies to a more mechanistic and predictive science, unlocking the full therapeutic potential of this compound flavonoids.
Q & A
Basic Research Questions
Q. How do growth stages influence metabolite profiles and protein expression in Scutellaria baicalensis?
- Methodological Answer : Integrated metabolomics (e.g., LC-MS) and proteomics (e.g., 2D gel electrophoresis) are used to analyze roots harvested at distinct developmental stages (e.g., Ziqin vs. Kuqin). Key findings include stage-specific flavonoid accumulation (e.g., baicalin peaks during maturation) and upregulated proteins linked to phenylpropanoid biosynthesis. Statistical tools like PCA and KEGG pathway analysis identify critical metabolic shifts . Environmental factors such as light intensity and soil composition further modulate these profiles, validated via path analysis and gray correlation methods .
Q. What validated experimental methods are used to assess the pharmacological effects of This compound flavonoids?
- Methodological Answer : Standard assays include:
- In vitro anti-cancer activity : Cell viability assays (trypan blue exclusion) on prostate (PC-3, LNCaP), breast (MCF-7), and liver (HepG2) cancer lines, with IC50 calculations .
- Anti-inflammatory mechanisms : COX-2 activity inhibition measured via prostaglandin E2 (PGE2) suppression using enzyme immunoassays (EIAs) .
- Antiviral testing : RSV pneumonia mouse models with lung index scoring and IL-6 quantification .
Q. How do environmental factors affect flavonoid biosynthesis in This compound?
- Methodological Answer : Field studies correlate soil inorganic elements (e.g., nitrogen, phosphorus) and climatic variables (temperature, rainfall) with flavonoid content via HPLC-UV. Gray correlation analysis prioritizes factors like soil pH and organic matter as key drivers of baicalin accumulation . Controlled hydroponic experiments further isolate light and nutrient effects on root secondary metabolites.
Advanced Research Questions
Q. What advanced computational strategies are used to identify pharmacodynamic material bases in This compound?
- Methodological Answer : Network pharmacology integrates:
- Target prediction : Databases (TCMSP, UniProt) screen bioactive compounds (e.g., wogonin, baicalein) against RSV or cancer targets (e.g., AKT1, IL-6) .
- Spectrum-effect analysis : UPLC-QTOF-MS/MS profiles 50 batch samples, with gray relational analysis linking chemical fingerprints to in vivo efficacy (e.g., lung index reduction) .
- Machine learning : SVM models classify Q-Markers (e.g., chrysin derivatives) for quality control .
Q. How can non-destructive technologies improve seed viability assessment and breeding efficiency?
- Methodological Answer : Hyperspectral imaging (HSI) combined with detrend preprocessing and SVM algorithms achieves 93.3% accuracy in predicting seed viability. Machine vision imaging supplements morphological trait analysis (e.g., seed color, texture) to optimize germination rates (99.1% in balanced datasets via SMOTE) .
Q. What molecular mechanisms underlie This compound' anti-prostate cancer activity?
- Methodological Answer :
- Androgen receptor (AR) pathway inhibition : Baicalein and wogonin suppress AR expression and downstream targets (e.g., PSA) in LNCaP cells, validated via qPCR and chromatin immunoprecipitation .
- Cell cycle disruption : Flow cytometry reveals G1 arrest (cyclin D1 downregulation) in androgen-dependent lines and G2/M arrest (cdk1 inhibition) in PC-3 cells .
- In vivo validation : Xenograft models show 55% tumor volume reduction after oral baicalein administration (20 mg/kg/day) .
Q. How do soil microbial communities interact with This compound in sustainable cultivation systems?
- Methodological Answer : Metagenomic sequencing (16S rRNA) of rhizosphere soil identifies symbiotic microbes (e.g., Pseudomonas spp.) that enhance flavonoid synthesis. Organic farming trials demonstrate increased baicalin content (vs. traditional methods) and improved soil biodiversity indices (Shannon diversity) .
Emerging Research Directions
Q. Can CRISPR/Cas9 editing optimize flavonoid production in This compound?
- Methodological Answer : Protoplast transformation targets genes in the phenylpropanoid pathway (e.g., PAL, CHS). Hairy root cultures with Agrobacterium rhizogenes enable rapid phenotype screening. LC-MS quantifies edited lines for baicalein yield improvements .
Q. What role does iron death regulation play in reversing tumor resistance via This compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
